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7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Documentation Hub

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  • Product: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
  • CAS: 152038-64-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Executive Summary 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a highly specialized, bifunctional molecular building block utilized extensively in advanced medicinal chemistry and drug discovery[1]. Featuring an ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a highly specialized, bifunctional molecular building block utilized extensively in advanced medicinal chemistry and drug discovery[1]. Featuring an ortho-aminothiophenol moiety fused to a 1,4-benzodioxine core, it serves as a privileged synthon for the construction of rigid tricyclic heterocycles. This whitepaper deconstructs its chemical topography, outlines its mechanistic utility in synthesizing [1,4]dioxino[2,3-f][1,3]benzothiazole scaffolds[2], and provides a self-validating experimental protocol for its application.

Part 1: Chemical Structure and Molecular Topography

The structural integrity of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is defined by three distinct topological regions that dictate its reactivity:

  • The 1,4-Benzodioxine Core : A bicyclic system comprising a central benzene ring fused to a 1,4-dioxane ring. The ethylene bridge (-CH₂-CH₂-) introduces a specific degree of conformational flexibility (typically adopting a half-chair conformation), while the two oxygen atoms act as potent hydrogen-bond acceptors.

  • The ortho-Aminothiophenol Motif : Positioned at C6 and C7 of the aromatic ring, the thiol (-SH) and primary amine (-NH₂) groups are situated in an ortho relationship. This proximity is chemically critical, enabling dual-nucleophilic attack on electrophilic centers (such as aldehydes, carboxylic acids, or nitriles).

  • Electronic Distribution : The electron-donating nature of the dioxane oxygens, synergizing with the amine and thiol groups, renders the aromatic ring highly electron-rich, increasing the nucleophilicity of both the nitrogen and sulfur heteroatoms[3].

Quantitative Physicochemical Profiling

All critical quantitative data and identifiers for the molecule are summarized below for rapid reference:

PropertyValue
Chemical Name 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
CAS Registry Number 152038-64-7
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
SMILES String NC1=C(S)C=C(OCCO2)C2=C1
Core Scaffold 1,4-Benzodioxine
Reactive Functional Groups Primary Amine (-NH₂), Thiol (-SH)

Part 2: Mechanistic Utility in Heterocyclic Synthesis

The primary application of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is the synthesis of [1,4]dioxino[2,3-f][1,3]benzothiazole derivatives[2]. Benzothiazoles are pharmacologically privileged scaffolds found in numerous bioactive compounds, including antitumor, antimicrobial, and neuroprotective agents.

The synthesis relies on a precise condensation-cyclization-oxidation cascade . When reacted with an aryl aldehyde, the primary amine first undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to form a Schiff base (imine). The adjacent thiol group then executes an intramolecular nucleophilic attack on the highly electrophilic imine carbon, generating a benzothiazoline intermediate. Finally, an oxidative driving force aromatizes the system to yield the thermodynamically stable benzothiazole.

MechanisticPathway A 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (Nucleophile) B Aryl Aldehyde / Carboxylic Acid (Electrophile) C Condensation (Schiff Base Formation) D Intramolecular Cyclization (Thiol Attack) C->D E Oxidation (-H2) D->E Oxidant/Air F 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (Target Scaffold) E->F AB AB AB->C

Mechanistic pathway for dioxinobenzothiazole synthesis.

Part 3: Experimental Protocol: Synthesis of Dioxinobenzothiazoles

To ensure reproducibility and mitigate the inherent oxidative instability of thiols, the following protocol represents a self-validating system for utilizing 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in2.

Workflow Step1 Reagent Prep (Degassed Solvents) Step2 Schiff Base Formation (Acid Cat.) Step1->Step2 Step3 Oxidative Cyclization (I2 or O2) Step2->Step3 Step4 Purification (Column/Recryst.) Step3->Step4

Standard experimental workflow for synthesizing tricyclic benzothiazoles.

Step-by-Step Methodology

1. Solvent Degassing

  • Action : Sparge the reaction solvent (e.g., Ethanol or DMF) with dry Argon or Nitrogen for 30 minutes prior to use.

  • Causality : Free thiols are highly susceptible to auto-oxidation into unreactive disulfides (R-S-S-R) in the presence of dissolved atmospheric oxygen. Degassing preserves the monomeric nucleophilicity of the starting material.

2. Reagent Loading and Schiff Base Formation

  • Action : In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1.0 equivalent of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in the degassed solvent. Add 1.05 equivalents of the target aryl aldehyde and 10 mol% of an acid catalyst (e.g., p-Toluenesulfonic acid).

  • Causality : The slight excess of aldehyde ensures complete consumption of the valuable aminothiophenol. The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity to facilitate the initial amine attack.

3. Cyclization and Oxidative Aromatization

  • Action : Reflux the mixture for 4–6 hours. Introduce a stoichiometric amount of a mild oxidant (e.g., I₂) or simply open the flask to an oxygen atmosphere during the final hour of reflux.

  • Causality : The intermediate benzothiazoline formed after thiol attack is not thermodynamically stable. Oxidation removes two protons and two electrons, driving the equilibrium forward to establish the fully conjugated, aromatic benzothiazole system.

4. Quenching and Purification

  • Action : Cool the reaction to room temperature, quench with saturated aqueous sodium thiosulfate (if iodine was used), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Causality : Thiosulfate reduces any unreacted iodine to water-soluble iodide, preventing unwanted halogenation artifacts during silica gel purification.

Analytical Validation

To confirm the structural integrity of the resulting [1,4]dioxino[2,3-f][1,3]benzothiazole scaffold:

  • ¹H NMR : The disappearance of the broad singlet corresponding to the -SH and -NH₂ protons (typically around 3.5–5.0 ppm) confirms successful cyclization. The dioxane ethylene protons will remain visible as multiplets around 4.2–4.4 ppm.

  • LC-MS : Expect a molecular ion peak [M+H]⁺ corresponding to the exact mass of the condensed product minus two hydrogens (confirming the oxidative aromatization step).

References

  • Title: 1152548-57-6,3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid ... (CAS: 152038-64-7)
  • Title: 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol | BLD Pharm Source: BLD Pharm URL
  • Title: [1,4]Dioxino[2,3-f]benzothiazole,6,7-dihydro-(9CI)

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Pathways of Substituted 2,3-Dihydro-1,4-Benzodioxines for Drug Discovery

Introduction: The 1,4-Benzodioxane Scaffold in Medicinal Chemistry Physicochemical Properties of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid The physicochemical properties of a molecule are critical determinan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,4-Benzodioxane Scaffold in Medicinal Chemistry

Physicochemical Properties of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key analog of the target thiol, the following properties have been identified:

PropertyValueSource
Molecular Formula C₉H₉NO₄[3][4]
Molecular Weight 195.17 g/mol [3]
CAS Number 99358-09-5[4]
IUPAC Name 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid[3]
Canonical SMILES C1COC2=C(O1)C=C(C(=C2)N)C(=O)O[3]
InChI Key HYJPNUZJSIEYGD-UHFFFAOYSA-N[3]

These properties are foundational for a range of applications, from computational modeling and virtual screening to the design of synthetic routes and the formulation of drug delivery systems. The presence of both an amino group and a carboxylic acid group suggests amphoteric behavior and the potential for forming zwitterions, which will influence its solubility in aqueous and organic media.

Synthesis and Reactivity

The synthesis of substituted 1,4-benzodioxanes often begins with catechols or their derivatives. The reactivity of the aromatic ring is significantly influenced by the electron-donating nature of the dioxine oxygen atoms, making it susceptible to electrophilic substitution.

A Representative Synthetic Pathway

A common strategy for the synthesis of related 1,4-benzodioxane derivatives involves the reaction of a catechol with a suitable dielectrophile. For more complex substitutions, multi-step sequences are often required. For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been achieved in a six-step process starting from gallic acid.[1] This involves initial esterification, followed by reaction with 1,2-dibromoethane to form the benzodioxane ring.[1] Subsequent functional group interconversions can then be used to introduce the desired amino and thiol or carboxylic acid moieties.

Synthetic_Pathway_of_a_1,4-Benzodioxane_Derivative Gallic_Acid Gallic Acid Esterification Esterification (Methanol, H₂SO₄) Gallic_Acid->Esterification Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate Esterification->Methyl_Gallate Ring_Formation Ring Formation (1,2-dibromoethane, K₂CO₃) Methyl_Gallate->Ring_Formation Benzodioxane_Intermediate Substituted 1,4-Benzodioxane Ring_Formation->Benzodioxane_Intermediate Further_Modification Further Modifications Benzodioxane_Intermediate->Further_Modification Final_Product Target Molecule Further_Modification->Final_Product

Caption: Generalized synthetic pathway for 1,4-benzodioxane derivatives.

Chemical Reactivity

The chemical reactivity of 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is dictated by its functional groups: the aromatic amine, the carboxylic acid, and the benzodioxane ring system.

  • Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also activates the aromatic ring towards further electrophilic substitution.

  • Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides. It can also be reduced to the corresponding alcohol.[3]

  • Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution reactions.

Spectral Data Analysis

While specific spectra for 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol are unavailable, the expected spectral characteristics can be inferred from the analysis of related compounds.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a 7-amino-2,3-dihydro-1,4-benzodioxine derivative, one would expect to see signals corresponding to the aromatic protons, the protons of the dioxine ring, and the protons of the amino and other functional groups. The protons on the dioxine ring typically appear as a multiplet in the region of 4.2-4.3 ppm.[5] The aromatic protons will appear as distinct signals in the aromatic region (6.5-8.0 ppm), with their chemical shifts and coupling patterns determined by the substitution pattern.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbons of the dioxine ring would be expected in the range of 60-70 ppm, while the aromatic carbons would appear between 110 and 150 ppm. The carbonyl carbon of a carboxylic acid derivative would be found further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. For an amino-substituted benzodioxane, one would expect to see N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[5][6] A carboxylic acid would show a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch between 1700-1720 cm⁻¹.[6] A thiol group would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹.

Biological Activity and Applications in Drug Development

The 1,4-benzodioxane scaffold is a component of several approved drugs and is a focal point of ongoing drug discovery efforts.[2] Compounds containing this moiety have shown a wide range of biological activities, including:

  • α-Adrenergic Receptor Blockade: Doxazosin, a well-known antihypertensive drug, features a 1,4-benzodioxane core.

  • Antipsychotic and Anxiolytic Properties: Some benzodioxane derivatives have shown affinity for serotonin and dopamine receptors.[3]

  • Anticancer and Antibacterial Activity: Recent research has explored the potential of benzodioxane-containing compounds as anticancer and antibacterial agents.[2]

The amino and thiol or carboxylic acid functional groups on the 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol/carboxylic acid scaffold provide handles for further chemical modification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Theoretical Considerations for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

While experimental data is lacking for the thiol derivative, its properties can be extrapolated from the known chemistry of the carboxylic acid analog and the general characteristics of thiols.

Caption: Chemical structure of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol.

Expected Physicochemical Properties

The replacement of the carboxylic acid group with a thiol group would lead to several changes in physicochemical properties:

  • Acidity: Thiols are generally less acidic than carboxylic acids. The pKa of an aromatic thiol is typically around 6-7, while the pKa of a carboxylic acid is around 4-5.

  • Polarity and Solubility: The thiol group is less polar than the carboxylic acid group, which would likely result in lower water solubility and increased lipophilicity. This could have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Odor: Many thiols have strong, unpleasant odors.[7]

Anticipated Reactivity

The thiol group is a versatile functional group with a rich reaction chemistry.[8]

  • Oxidation: Thiols can be easily oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. This reactivity is relevant to its potential role in biological redox processes.[8]

  • Nucleophilicity: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. It can participate in nucleophilic substitution and addition reactions.[8] This makes it a potential target for covalent inhibitors in drug design.

  • Metal Chelation: Thiols are known to form strong complexes with heavy metal ions.[8]

The presence of a thiol group would make the molecule a potential scavenger of reactive oxygen species (ROS), as thiols are known to react with free radicals.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol is not available, general precautions for handling aromatic amines and thiols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Handle in a well-ventilated area or with local exhaust ventilation to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

In case of exposure, follow standard first-aid measures, such as removing the individual to fresh air, flushing affected skin or eyes with water, and seeking immediate medical attention.[10][12]

Conclusion

The 1,4-benzodioxane scaffold remains a cornerstone in the development of new therapeutic agents. While the specific compound 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol is not well-documented, an analysis of its close analog, 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, provides a solid foundation for understanding the physicochemical properties, synthesis, and reactivity of this class of molecules. The projected properties of the thiol derivative, based on established chemical principles, suggest a compound with distinct reactivity and potential for unique biological activities, particularly in the areas of redox modulation and covalent ligand design. Further experimental investigation into the synthesis and characterization of this and related thiol-containing benzodioxanes is warranted to fully explore their potential in drug discovery.

References

  • TCI EUROPE N.V. (2024).
  • Fisher Scientific. (2025).
  • Enamine. (n.d.). SAFETY DATA SHEET for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.
  • Sigma-Aldrich. (2025).
  • Smolecule. (2023). 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide.
  • Research Square. (n.d.). 1H NMR, 13C NMR, 19F NMR and IR spectra of compound 4.
  • (n.d.).
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • PrepChem.com. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one.
  • Molport. (n.d.). 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol.
  • (n.d.). Bio NMR spectroscopy.
  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
  • (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Brazilian Journal of Pharmaceutical Sciences, 55.
  • (2024).
  • (2011). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones.
  • University of Rochester. (2012).
  • Wikipedia. (n.d.). Thiol.
  • Takashima, M., Shichiri, M., Hagihara, Y., Yoshida, Y., & Niki, E. (2012). Reactivity toward oxygen radicals and antioxidant action of thiol compounds. BioFactors, 38(3), 240-8.
  • (n.d.).
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583–1624.
  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.
  • (2024). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. Theranostics, 14(6).
  • (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI.
  • (n.d.). Basic physicochemical properties of a thiol.
  • (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
  • (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. MDPI.

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Foundational

Predictive NMR Profiling and Structural Elucidation of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The 1,4-benzodioxine scaffold is a privileged structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The 1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the design of adrenergic antagonists and serotonergic ligands 1. The functionalization of this core to yield 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol introduces a highly specific electronic environment. The simultaneous presence of an electron-donating amino group (-NH₂) and a thiol group (-SH) on the aromatic ring creates complex push-pull mesomeric dynamics. This whitepaper provides an in-depth predictive analysis of its ¹H and ¹³C NMR spectra, grounded in empirical substituent effects, alongside a self-validating experimental protocol for structural verification.

Mechanistic Causality of Chemical Shifts

To accurately predict the NMR spectra, we must analyze the causality behind the electronic shielding and deshielding effects acting on the aromatic system:

  • The 1,4-Dioxin Ring (+M Effect): The two oxygen atoms at positions 1 and 4 donate electron density into the aromatic ring via resonance, establishing an inherently electron-rich, shielded baseline for the benzodioxine core.

  • The 7-Amino Group (Strong +M > -I): Nitrogen’s lone pair extensively delocalizes into the π -system. This strong mesomeric donation significantly shields the ortho (C8, C6) and para (C4a) positions, driving their corresponding proton and carbon signals upfield.

  • The 6-Thiol Group (Weak +M / -I): While sulfur can donate electron density, the orbital size mismatch between sulfur's 3p and carbon's 2p orbitals renders its +M effect much weaker than that of nitrogen.

  • Synergistic Shielding: The H8 proton is positioned ortho to both the strongly donating -NH₂ group and the C1-oxygen atom. This dual-shielding environment pushes the H8 signal significantly upfield. Conversely, H5 is shielded by the ortho -SH group and the C4-oxygen, resulting in a shielded, but comparatively more downfield signal than H8.

ElectronicEffects cluster_0 Substituent Electronic Effects NH2 7-Amino Group (-NH2) +M Effect (Strong EDG) H8 H8 Proton Strongly Shielded (Upfield) NH2->H8 Ortho shielding H5 H5 Proton Moderately Shielded NH2->H5 Meta effect SH 6-Thiol Group (-SH) +M / -I Effect (Weak EDG) SH->H8 Meta effect SH->H5 Ortho shielding Dioxin 1,4-Dioxin Ring (-OR) +M Effect (EDG) Dioxin->H8 Ortho shielding Dioxin->H5 Ortho shielding

Fig 1: Electronic shielding pathways of substituents on the 1,4-benzodioxine aromatic protons.

Predicted ¹H NMR Spectrum & Signal Assignments

The following predictions are calculated for acquisition in DMSO-d₆ at 400 MHz 2.

PositionPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-8 5.80 - 6.10Singlet (s)1HHighly shielded by ortho -NH₂ and ortho -OR. Appears as a sharp singlet due to the lack of adjacent protons for scalar coupling.
H-5 6.30 - 6.50Singlet (s)1HShielded by ortho -SH and ortho -OR. Appears downfield of H-8 due to the weaker +M effect of sulfur compared to nitrogen.
-NH₂ 4.00 - 5.00Broad Singlet (br s)2HHeteroatom protons; broadened by the quadrupolar relaxation of ¹⁴N and intermediate chemical exchange rates.
H-2, H-3 4.15 - 4.30Multiplet (m)4HAliphatic dioxin protons. The asymmetry of the aromatic ring causes slight magnetic inequivalence, resulting in complex higher-order splitting (AA'BB' system) 3.
-SH 3.00 - 3.50Singlet (s)1HThiol proton; typically sharper than amine protons, but highly dependent on solvent hydrogen-bonding.

Predicted ¹³C NMR Spectrum & Signal Assignments

Calculated for acquisition in DMSO-d₆ at 100 MHz using empirical increment rules for benzene derivatives .

CarbonPredicted Shift (δ, ppm)TypeAssignment Rationale
C-8a 141.0 - 143.0Quaternary (C-O)Strongly deshielded by direct attachment to the electronegative oxygen atom.
C-4a 133.0 - 135.0Quaternary (C-O)Deshielded by oxygen, but experiences a counteracting shielding effect from the para -NH₂ group.
C-7 134.0 - 138.0Quaternary (C-N)Ipso carbon to the amino group; deshielded by the -I effect of nitrogen.
C-5 117.0 - 119.0Tertiary (CH)Ortho to -SH, meta to -NH₂.
C-6 104.0 - 110.0Quaternary (C-S)Ipso to -SH, but strongly shielded by the ortho -NH₂ group's +M effect.
C-8 102.0 - 105.0Tertiary (CH)Ortho to -NH₂ and ortho to -OR. Exhibits the most shielded aromatic carbon signal in the molecule.
C-2, C-3 64.0 - 65.0Secondary (CH₂)Aliphatic carbons adjacent to oxygen; typical shifts for 1,4-dioxane derivatives.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in analytical characterization, the following protocol is designed as a self-validating system . The inclusion of a D₂O exchange step internally proves the assignment of exchangeable heteroatom protons without relying solely on predictive models.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.5 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is strictly chosen over CDCl₃ to prevent the rapid proton exchange of the -NH₂ and -SH groups (which often broadens into the baseline in protic or slightly acidic media) and to ensure complete solvation of the polar bifunctionalized molecule. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Perform gradient shimming followed by manual fine shimming on the Z1 and Z2 axes to achieve a lock signal with a line width at half-height (FWHM) of <1.0 Hz.

  • ¹H NMR Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, relaxation delay (d1) to 2.0 seconds, and spectral width to 12 ppm.

  • Internal Validation (D₂O Exchange): To unequivocally assign the -NH₂ and -SH protons, add 1-2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Causality: The signals at ~4.5 ppm and ~3.2 ppm will disappear due to rapid deuterium exchange, definitively confirming their identity as heteroatom protons versus the carbon-bound H5 and H8 protons.

  • ¹³C NMR Acquisition: Run a 1D ¹³C pulse sequence utilizing Composite Pulse Decoupling (CPD) to remove C-H scalar coupling (e.g., zgpg30). Set ns to 1024 (compensating for the low natural abundance and gyromagnetic ratio of ¹³C), d1 to 2.0 seconds, and spectral width to 250 ppm.

NMRWorkflow SamplePrep 1. Sample Preparation Dissolve in DMSO-d6 (0.5 mL) Add TMS internal standard Tuning 2. Probe Tuning & Matching Optimize for 1H/13C frequencies SamplePrep->Tuning Shimming 3. Shimming (Gradient & Manual) Ensure B0 field homogeneity Target line width < 1 Hz Tuning->Shimming Acquisition 4. Data Acquisition 1H: ns=16, d1=2s 13C: ns=1024, d1=2s, CPD Shimming->Acquisition Validation 5. D2O Exchange Validation Identify -NH2 and -SH signals Acquisition->Validation Processing 6. Data Processing Fourier Transform, Phase Correction, Baseline Correction, Integration Validation->Processing

Fig 2: Self-validating experimental workflow for NMR acquisition and signal verification.

References

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry - ACS Publications.1

  • Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH.2

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry (SCIRP).

  • 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles. Journal of Natural Products - ACS Publications.3

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Exploratory

Comprehensive Technical Guide on 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol: Molecular Architecture, Analytical Methodologies, and Pharmacological Utility

Executive Summary The 1,4-benzodioxine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its unique conformational flexibility and ability to mimic biological pharmacophores. When this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its unique conformational flexibility and ability to mimic biological pharmacophores. When this core is bi-functionalized with both an amine and a thiol group—yielding 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol —it becomes an exceptionally versatile building block. This technical whitepaper details the physicochemical properties, exact mass analytical methodologies, and synthetic logic of this compound, providing a rigorous framework for researchers and drug development professionals.

Molecular Architecture & Physicochemical Properties

Understanding the foundational metrics of a building block is critical for downstream synthetic and analytical workflows. The presence of the electron-donating amine and the highly nucleophilic thiol on the aromatic ring creates a dense electron cloud, significantly influencing the molecule's reactivity and ionization potential.

PropertyValue
Chemical Name 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
CAS Registry Number 152038-64-7
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Monoisotopic (Exact) Mass 183.0354 Da
Structural Features 1,4-benzodioxine core, C7-primary amine, C6-thiol
Theoretical [M+H]⁺ m/z 184.0427 Da

Causality in Analytical Methodologies (E-E-A-T)

When verifying the identity of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, standard low-resolution mass spectrometry is insufficient due to the potential for isobaric interferences. High-Resolution Mass Spectrometry (HRMS) is mandatory to confirm the exact mass of 183.0354 Da .

The Causality Behind the Protocol:

  • Thiol Oxidation Risk: Free thiols are highly susceptible to oxidative dimerization in ambient air, forming disulfide-linked dimers. If a sample is analyzed without preparation, the mass spectrum will falsely show a dominant dimer peak. Therefore, the protocol necessitates in situ reduction.

  • Reagent Selection: Tris(2-carboxyethyl)phosphine (TCEP) is selected over Dithiothreitol (DTT). Why? DTT contains thiols that can cause severe matrix suppression and complex adduct formation in the mass spectrometer. TCEP is thiol-free, ensuring a clean background.

  • Ionization Mode: The C7-primary amine is highly basic and readily accepts a proton. Consequently, Positive Electrospray Ionization (ESI+) is the most efficient mode, driving the formation of the[M+H]⁺ ion.

Experimental Protocol: HRMS Exact Mass Verification

To ensure a self-validating system , this protocol incorporates an internal isotopic check. The natural abundance of the ³⁴S isotope provides a built-in verification mechanism that confirms the presence of the thiol group without requiring secondary assays.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in 1 mL of degassed Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Degassing is critical to remove dissolved oxygen.

  • Reduction: Add TCEP hydrochloride to a final concentration of 5 mM. Incubate at room temperature for 15 minutes to reduce any transient disulfide bonds back to the free thiol monomer.

  • Chromatographic Separation: Inject 2 µL onto a UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Ionization & Detection: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Calibrate the instrument using Leucine Enkephalin as a lock-mass reference to ensure < 5 ppm mass accuracy.

  • Self-Validating Data Processing:

    • Extract the exact mass chromatogram for the [M+H]⁺ ion at m/z 184.0427 .

    • Validation Step: Inspect the M+2 isotopic peak at m/z 186.0385 . The intensity of this peak must be approximately 4.4% of the base peak, confirming the presence of the single sulfur atom (³⁴S natural abundance).

MS_Workflow N1 Sample Prep Degassed MeOH + TCEP N2 UPLC Separation C18 Column N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 HRMS Analysis Q-TOF / Orbitrap N3->N4 N5 Data Validation Exact Mass: 183.0354 Da N4->N5

Step-by-step HRMS analytical workflow for exact mass verification.

Synthetic Logic and Pharmacological Utility

The strategic value of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol lies in its orthogonal reactivity . The amine and thiol groups can be selectively functionalized under different reaction conditions, allowing for the rapid generation of complex chemical libraries.

  • C7-Amine Reactivity: Readily undergoes amidation with acyl chlorides or reductive amination with aldehydes. These modifications are frequently used to synthesize positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors (nAChRs) , which are critical targets in neuroprotection and cognitive enhancement.

  • C6-Thiol Reactivity: Acts as an excellent nucleophile for SN2 alkylation (forming thioethers) or cross-coupling reactions. Thioether derivatives of the benzodioxine scaffold are heavily utilized in the development of targeted kinase inhibitors for oncology.

Synthetic_Logic Core 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol Amine C7-Amine Reactivity (Amidation/Alkylation) Core->Amine Orthogonal Thiol C6-Thiol Reactivity (Thioether Formation) Core->Thiol Functionalization CNS CNS Therapeutics (nAChR PAMs / 5-HT) Amine->CNS Oncology Oncology (Kinase Inhibitors) Amine->Oncology Thiol->CNS Thiol->Oncology

Orthogonal reactivity and pharmacological applications of the scaffold.

By leveraging the precise exact mass (183.0354 Da) and understanding the specific chemical behavior of its dual functional groups, researchers can confidently integrate this scaffold into advanced drug discovery pipelines, ensuring both synthetic success and analytical fidelity.

References

  • Google Patents. "US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor". United States Patent and Trademark Office.
Foundational

Mechanism of action for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol derivatives

Title : Privileged Scaffolds in Targeted Therapeutics: Mechanism of Action and Synthetic Utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Derivatives Executive Summary In modern medicinal chemistry, the identifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Privileged Scaffolds in Targeted Therapeutics: Mechanism of Action and Synthetic Utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Derivatives

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) represents a highly specialized, dual-functional building block[1]. Structurally, it embeds an ortho-aminothiophenol moiety within a 1,4-benzodioxine ring. This unique topology allows for the rapid construction of fused tricyclic systems, particularly benzodioxine-fused benzothiazoles, which exhibit profound pharmacological activities ranging from kinase inhibition in oncology to cyclooxygenase modulation in inflammation[2],[3].

Structural Pharmacology & Stereoelectronics

The therapeutic versatility of 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol derivatives stems from two distinct structural domains:

  • The 1,4-Benzodioxine Core : This bicyclic system adopts a flexible half-chair conformation. The two oxygen atoms act as potent hydrogen-bond acceptors, enabling precise anchoring within the ATP-binding hinge regions of kinases or the transmembrane domains of G-protein coupled receptors (GPCRs)[2],[4].

  • The Ortho-Aminothiophenol Moiety : The adjacent primary amine (-NH2) at C7 and thiol (-SH) at C6 are highly reactive nucleophiles. They serve as the ideal precursor for condensation with electrophiles (e.g., aryl aldehydes) to form benzothiazoles[5]. Once cyclized, the resulting flat, heteroaromatic benzothiazole acts as a rigid intercalator or a competitive inhibitor at enzyme active sites[6].

Synthetic Workflows & Protocol Validation

As an application scientist, ensuring protocol reproducibility and understanding the thermodynamic drivers of a reaction is critical. The synthesis of bioactive benzothiazoles from this scaffold relies on acidic condensation followed by oxidative cyclization[5].

Protocol: Green Synthesis of Benzodioxine-Fused Benzothiazoles

This self-validating protocol utilizes a green catalytic system (e.g., H2O2/HCl or Pentafluorophenylammonium triflate - PFPAT) to avoid toxic heavy-metal oxidants[5],[6].

  • Equilibration & Activation : Dissolve 1.0 equivalent of 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol and 1.0 equivalent of an aryl aldehyde in an aqueous-ethanol mixture. Add 20 mol% PFPAT or a catalytic H2O2/HCl mixture.

    • Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the initial nucleophilic attack by the less sterically hindered C7-amine[5].

  • Condensation & Cyclization : Stir the mixture at 60°C for 1–4 hours. The amine attacks the activated carbonyl to form a Schiff base intermediate. Subsequently, the adjacent C6-thiol undergoes an intramolecular nucleophilic attack on the imine carbon, yielding a benzothiazoline intermediate[5].

  • Oxidative Aromatization : The presence of H2O2 (or ambient oxygen photosensitized in situ) drives the dehydrogenation (-2H) of the benzothiazoline ring[6].

    • Causality: This step is thermodynamically driven by the massive gain in resonance stabilization energy achieved upon forming the fully aromatic benzothiazole system.

  • Self-Validation (Analytical QA) : Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, purify via recrystallization.

    • Validation Metric: In 1H-NMR spectroscopy, success is definitively confirmed by the disappearance of the broad singlet peaks corresponding to the -NH2 and -SH protons (typically around 4.0–5.5 ppm and 3.0 ppm, respectively) and the emergence of downfield aromatic protons, confirming complete cyclization and aromatization.

Synthesis_Workflow A 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol D Protonated Carbonyl A->D Nucleophilic Attack B Aryl Aldehyde B->D Protonation C Acid Catalyst (H2O2/HCl or PFPAT) C->D Catalysis E Benzothiazoline Intermediate D->E Thiol Cyclization F Oxidative Cyclization E->F -2H, -H2O G Benzodioxine-Fused Benzothiazole F->G Aromatization

Caption: Catalytic synthesis workflow of benzodioxine-fused benzothiazoles from the aminothiol scaffold.

Mechanisms of Action Across Therapeutic Areas

Derivatives synthesized from the 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol core exhibit multi-target pharmacology.

A. Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

Benzodioxine derivatives act as potent, competitive inhibitors at the ATP-binding pockets of critical kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)[7],[3]. By forming critical hydrogen bonds via the benzodioxine oxygens and hydrophobic interactions via the fused benzothiazole, these compounds block autophosphorylation. This effectively severs downstream oncogenic signaling cascades (PI3K/AKT and MAPK/ERK), leading to cell cycle arrest in the G2/M phase and apoptosis in aggressive models like Glioblastoma and Pancreatic Ductal Adenocarcinoma (PDAC)[7],[3].

MOA_Pathway Drug Benzodioxine-Benzothiazole Inhibitor ATP ATP Binding Pocket Drug->ATP Competitive Binding Kinase Receptor Tyrosine Kinase (EGFR / FAK) PI3K PI3K / AKT Cascade Kinase->PI3K Inhibition MAPK MAPK / ERK Cascade Kinase->MAPK Inhibition ATP->Kinase Blocks Autophosphorylation Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Downregulation MAPK->Apoptosis Downregulation

Caption: Mechanism of action: Kinase inhibition by benzodioxine derivatives leading to apoptosis.

B. Inflammation: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to COX-1 inhibition. Benzodioxine derivatives exploit the larger hydrophobic pocket of the COX-2 isoenzyme. The spatial geometry of the 1,4-benzodioxine ring allows for highly selective COX-2 inhibition, drastically reducing inflammation (e.g., in carrageenan-induced edema models) while maintaining a high safety profile[2],[8].

C. Neurology & Urology: GPCR Modulation

The scaffold is also a recognized template for modulating GPCRs. Specific analogs function as high-affinity α1D-adrenoreceptor antagonists (influencing bladder outlet resistance) and 5-HT1A full agonists, highlighting their potential as neuroprotective and urological agents[4].

Quantitative Data Summaries

The following table synthesizes the quantitative efficacy metrics of various 1,4-benzodioxine derivatives across different biological targets, demonstrating the scaffold's broad utility.

Target / PathwayDerivative ClassKey Efficacy Metric (IC50 / Affinity)Selectivity / Pharmacological NotesSource
FAK (Focal Adhesion Kinase) Imidazo-thiadiazole/Benzodioxine1.04 – 3.44 µMInduces G2/M arrest and inhibits tumor growth in PDAC cells.[3]
COX-2 (Cyclooxygenase-2) Phenylpiperazine-Benzodioxine0.12 µM70-fold selectivity over COX-1 (IC50 = 8.35 µM); superior to diclofenac.[2]
EGFR (Epidermal Growth Factor) Benzodioxine-carbonitrile analogsLow nanomolarBrain-penetrant properties; active in Glioblastoma (GBM) models.[7]
α1D-Adrenoreceptor 1,4-Dioxane/Benzodioxine analogsHigh binding affinityModulates the phasic component of bladder resistance.[4]

Conclusion

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is far more than a simple chemical reagent; it is a meticulously designed pharmacophore. By leveraging its dual nucleophilic centers for robust, green cyclization reactions, drug development professionals can rapidly generate libraries of benzodioxine-fused benzothiazoles. These derivatives offer precise stereoelectronic complementarity to critical therapeutic targets, cementing the scaffold's status as a cornerstone in modern rational drug design.

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Exploratory

Biological activity of 1,4-benzodioxine-6-thiol derivatives in vitro

An in-depth technical analysis of the 1,4-benzodioxine-6-thiol pharmacophore, detailing its structural rationale, in vitro biological activities, and standardized screening methodologies for drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 1,4-benzodioxine-6-thiol pharmacophore, detailing its structural rationale, in vitro biological activities, and standardized screening methodologies for drug development professionals.

Pharmacophore Rationale: The 1,4-Benzodioxine-6-Thiol Core

In modern medicinal chemistry, the 1,4-benzodioxine-6-thiol scaffold represents a highly versatile and privileged structure. The uniqueness of this pharmacophore lies in its dual functional zones. The 1,4-dioxane ring fused to the benzene core acts as a rigid, electron-rich moiety capable of engaging in hydrogen bonding via its oxygen atoms, while simultaneously providing favorable hydrophobic contacts within target binding pockets.

Crucially, the thiol (mercaptan) group at the 6-position serves as a highly reactive synthetic hinge. Its nucleophilicity allows for facile conversion into thioethers, sulfoxides, or integration into fused heterocyclic systems (e.g., thiadiazoles). In biological environments, these sulfur-containing linkages act as soft Lewis bases, coordinating with active-site residues or metal ions to drive high-affinity target engagement across multiple therapeutic domains.

In Vitro Biological Activities

Antitumor Efficacy via FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in various malignancies, driving tumor cell proliferation and metastasis. Derivatives of 1,4-benzodioxine-6-thiol, particularly those hybridized with 1,3,4-thiadiazole rings, have demonstrated potent in vitro antiproliferative activity. The lipophilic benzodioxine moiety effectively mimics the adenine ring of ATP, occupying the hydrophobic ATP-binding pocket of FAK.

In vitro assays against the HEPG2 hepatocellular carcinoma cell line reveal that these derivatives induce apoptosis by competitively inhibiting FAK autophosphorylation. This blockade prevents the downstream activation of the PI3K/AKT survival pathway, leading to programmed cell death1[1].

FAK_Inhibition Scaffold 1,4-Benzodioxine-6-Thiol Derivatives FAK Focal Adhesion Kinase (FAK) Scaffold->FAK Competitive Inhibition PI3K PI3K / AKT Pathway FAK->PI3K Downregulates Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation Blocks

Fig 1: Mechanistic pathway of FAK inhibition by 1,4-benzodioxine-6-thiol derivatives.

Metabolic Regulation: Dual α-Glucosidase and α-Amylase Inhibition

Managing postprandial hyperglycemia is a cornerstone of type 2 diabetes treatment. Benzothiazole-thiadiazole hybrids incorporating the 1,4-benzodioxine moiety have emerged as potent dual inhibitors of α-amylase and α-glucosidase. The oxygen atoms of the benzodioxine ring form critical hydrogen bonds with the carbohydrate-binding domains of these enzymes, while the sulfur linkages interact with catalytic site residues. In vitro screening demonstrates that these derivatives exhibit IC50 values ranging from 0.70 to 30.80 μM against α-amylase, significantly outperforming standard inhibitors like acarbose in specific structural configurations2[2].

Anti-Inflammatory Action via LFA-1/ICAM-1 Antagonism

The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a primary driver of leukocyte extravasation in inflammatory diseases. Novel p-arylthio cinnamides synthesized directly from 1,4-benzodioxane-6-thiol act as potent LFA-1 antagonists. The lipophilic benzodioxane core inserts deeply into the hydrophobic lovastatin-binding site (I domain) of LFA-1. This binding event allosterically locks the integrin in a low-affinity conformation, effectively blocking ICAM-1 binding with IC50 values in the nanomolar range3[3].

Quantitative Efficacy Data

To facilitate cross-target comparison, the following table summarizes the in vitro quantitative metrics of key 1,4-benzodioxine-6-thiol derivatives across various biological targets:

Derivative ClassTarget / Cell LineBiological Activity (IC50 / EC50)Reference
1,3,4-Thiadiazole-1,4-Benzodioxane (Cmpd 2p) FAK (Kinase)EC50 = 10.79 μM[1]
1,3,4-Thiadiazole-1,4-Benzodioxane (Cmpd 2p) HepG2 (Hepatocellular Carcinoma)EC50 = 10.28 μg/mL[1]
1,4-Benzodioxine-Thiadiazole Hybrids α-AmylaseIC50 = 0.70 – 30.80 μM[2]
1,4-Benzodioxine-Thiadiazole Hybrids α-GlucosidaseIC50 = 0.80 – 29.70 μM[2]
p-Arylthio Cinnamides LFA-1 / ICAM-1 InteractionIC50 = 30 – 1000 nM[3]

Self-Validating In Vitro Protocol: High-Throughput α-Glucosidase Inhibition Assay

To accurately quantify the IC50 of highly lipophilic 1,4-benzodioxine-6-thiol derivatives, researchers must utilize a robust, self-validating colorimetric assay. The following protocol utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. Cleavage by α-glucosidase yields p-nitrophenol, which absorbs strongly at 405 nm.

Self-Validation Mechanisms (E-E-A-T Grounding)
  • Positive Control Validation: Acarbose (a known competitive inhibitor) is run in parallel. If the Acarbose IC50 deviates from the established literature baseline (~12.9 μM), the assay plate is flagged for systemic error (e.g., enzyme degradation).

  • Background Subtraction: A "Substrate + Buffer" blank accounts for spontaneous, non-enzymatic hydrolysis of pNPG, ensuring that only enzyme-driven kinetics are measured.

  • Vehicle Control: A "DMSO + Enzyme + Substrate" well ensures that the solvent used to dissolve the highly lipophilic benzodioxine derivatives does not artificially denature the enzyme.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the 1,4-benzodioxine-6-thiol derivatives in 100% DMSO to create a master stock. Dilute with 0.1 M phosphate buffer (pH 6.8) so that the final assay concentration of DMSO remains <1%. Causality: Higher DMSO concentrations will induce conformational collapse of the α-glucosidase enzyme.

  • Enzyme Incubation: In a 96-well microplate, mix 10 μL of the test compound with 20 μL of α-glucosidase (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

  • Substrate Addition: Add 20 μL of 1 mM pNPG to each well to initiate the reaction. Incubate at 37°C for exactly 15 minutes.

  • Reaction Termination: Add 50 μL of 0.2 M Na2CO3 to all wells. Causality: The highly alkaline pH instantly denatures the enzyme, halting the reaction. Furthermore, it fully deprotonates the generated p-nitrophenol (pKa ~7.15), maximizing its molar absorptivity at 405 nm.

  • Readout & Analysis: Measure absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition relative to the DMSO vehicle control and plot against log[inhibitor] to derive the IC50.

Assay_Workflow Prep Compound & Enzyme Preparation Incubate Incubation (37°C, 15 min) Prep->Incubate Substrate Add pNPG Substrate Incubate->Substrate Readout Absorbance Readout (405 nm) Substrate->Readout Validation Data Validation (vs Acarbose) Readout->Validation

Fig 2: Self-validating in vitro workflow for α-glucosidase inhibition screening.

Conclusion

The 1,4-benzodioxine-6-thiol scaffold is far more than a simple building block; it is a dynamic pharmacophore capable of bridging diverse therapeutic areas. By leveraging the hydrogen-bonding capacity of the dioxane ring and the nucleophilic adaptability of the 6-thiol group, drug development professionals can systematically design inhibitors with high affinity for complex targets like FAK, α-glucosidase, and LFA-1.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives Containing 1,4-Benzodioxan as Potential Antitumor Agents Source: ResearchGate URL:1

  • Benzothiazole-Thiadiazole Hybrids as Dual α-Glucosidase and Aldose Reductase Inhibitors: Synthesis, In Vitro, and In Silico Studies Source: ResearchGate / Frontiers in Chemistry URL:2

  • Discovery of Novel p-Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intercellular Adhesion Molecule-1 Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:3

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Foundational

Spectroscopic Characterization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol: A Technical Guide

Executive Summary The compound 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) is a highly specialized, bifunctional pharmaceutical building block. Structurally, it represents a fusion of a 1,4-benzodioxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) is a highly specialized, bifunctional pharmaceutical building block. Structurally, it represents a fusion of a 1,4-benzodioxine core with an ortho-aminothiophenol moiety. This unique topology makes it a privileged scaffold for synthesizing complex heterocycles, such as benzothiazines and benzothiazoles, which are highly valued in drug discovery.

However, the dense functionalization of the aromatic ring—specifically the electron-rich nature of the ortho-aminothiol—presents significant challenges for spectroscopic characterization. This whitepaper provides researchers and analytical scientists with a definitive, self-validating framework for the isolation, handling, and spectroscopic assignment (NMR, FT-IR, UV-Vis, HRMS) of this compound, ensuring high-fidelity data devoid of oxidative artifacts.

Causality in Experimental Design: The Oxidation Paradigm

Before detailing the spectroscopic parameters, it is critical to address the chemical reactivity of the analyte. The spatial proximity of the primary amine (-NH₂) and the thiol (-SH) on the electron-rich benzodioxine ring renders this compound exceptionally susceptible to aerobic oxidation.

If handled on an open benchtop, the ortho-aminothiophenol moiety rapidly undergoes oxidative coupling to form a highly stable bis(2-aminophenyl) disulfide dimer[1]. This dimerization fundamentally alters the spectroscopic footprint:

  • NMR: The -SH proton signal disappears, and the aromatic signals shift downfield due to the electron-withdrawing nature of the disulfide bond.

  • HRMS: The spectrum becomes dominated by the [2M−2H+H]+ dimer peak rather than the monomeric [M+H]+ ion[2].

The Causality Principle: To obtain accurate spectroscopic data for the monomer, every step of the analytical workflow—from solvent preparation to data acquisition—must be performed under strictly anaerobic conditions.

Spectroscopic_Workflow A Sample Isolation (Inert Atm) B Solvent Degassing (Freeze-Pump-Thaw) A->B Transfer C Sample Dissolution (Glovebox) B->C Add Solvent D NMR Acquisition (1H, 13C, D2O) C->D Sealed Tube E FT-IR & UV-Vis Analysis C->E Anaerobic Cell F HRMS (ESI+) Confirmation C->F Direct Inject

Workflow for anaerobic spectroscopic characterization of thiols.

Experimental Protocols & Methodologies

Protocol 1: Anaerobic Sample Preparation

To ensure the integrity of the thiol group, all solvents must be rigorously deoxygenated.

  • Solvent Degassing: Transfer deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO- d6​ ) into a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold (< 10−3 mbar).

  • Glovebox Handling: Transfer the degassed solvent and the solid analyte into an argon-filled glovebox (O₂ < 1 ppm).

  • Dissolution: Dissolve 15 mg of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in 0.6 mL of the degassed solvent.

  • Sealing: Transfer the solution into a J. Young NMR tube equipped with a PTFE valve to maintain the inert atmosphere during transport to the spectrometer.

Protocol 2: Multinuclear NMR & Self-Validation (D₂O Exchange)

A self-validating NMR protocol is required to definitively distinguish the aliphatic protons of the benzodioxine ring from the labile protons of the amine and thiol[3].

  • Initial Acquisition: Acquire standard 1D ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.

  • D₂O Exchange (Validation Step): Inside the glovebox, add 2 drops of degassed deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 60 seconds.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ and -SH protons will collapse/disappear due to rapid deuterium exchange, unequivocally confirming their assignment, while the ethylenedioxy (-O-CH₂-CH₂-O-) multiplet remains intact[4].

Protocol 3: HRMS and FT-IR Analysis
  • HRMS (ESI+): Dilute a 1 µL aliquot of the sample in degassed acetonitrile. Utilize a direct-injection electrospray ionization (ESI) source in positive mode. Ensure the capillary voltage is optimized to prevent in-source oxidation[2].

  • FT-IR (ATR): Purge the Attenuated Total Reflectance (ATR) chamber with dry nitrogen for 10 minutes prior to placing the solid sample on the diamond crystal. Acquire 64 scans from 4000 to 400 cm⁻¹.

Structural Logic & Data Presentation

The spectroscopic signatures of this compound are a direct superposition of its two primary structural motifs. The 1,4-benzodioxine core dictates the aliphatic NMR shifts and strong C-O-C vibrational bands, while the ortho-aminothiophenol dictates the distinct N-H/S-H stretches and the para-oriented aromatic singlets.

Structural_Logic Core 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol N1 1,4-Benzodioxine Core Core->N1 N2 ortho-Aminothiophenol Core->N2 IR1 IR: 1250, 1060 cm⁻¹ (C-O-C stretch) N1->IR1 NMR1 1H NMR: 4.2 ppm (m) 13C NMR: 64 ppm N1->NMR1 IR2 IR: 3450 cm⁻¹ (N-H) 2550 cm⁻¹ (S-H) N2->IR2 NMR2 1H NMR: 3.5 ppm (SH) 5.0 ppm (NH2) N2->NMR2 NMR3 1H NMR: 6.6, 6.7 ppm (Para-Ar-H) N2->NMR3

Spectroscopic signal mapping to molecular structural motifs.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic parameters based on the electronic environment of the functional groups and literature precedents for analogous scaffolds[1][3].

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position / Group¹H NMR (δ, ppm)Multiplicity / Integration¹³C NMR (δ, ppm)Assignment Rationale
-SH (C6)3.45Singlet, 1H (Exchangeable)-Thiol proton; disappears upon D₂O addition.
-O-CH₂-CH₂-O- 4.20 – 4.28Multiplet, 4H64.2, 64.5Aliphatic protons of the benzodioxine ring[4].
-NH₂ (C7)4.85 – 5.10Broad Singlet, 2H (Exch.)-Primary amine; broad due to quadrupolar relaxation.
Ar-H (C8)6.65Singlet, 1H106.8Para to H-5; shielded by adjacent -NH₂ and -OR[3].
Ar-H (C5)6.72Singlet, 1H115.4Para to H-8; slightly less shielded than H-8.
Ar-C (C-SH)--118.2Quaternary carbon attached to sulfur.
Ar-C (C-NH₂)--138.5Quaternary carbon attached to nitrogen.
Ar-C (C-O)--141.2, 144.6Highly deshielded quaternary carbons attached to oxygen.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityModeStructural Correlation
3450, 3350Medium, DoubletN-H Asym/Sym StretchConfirms primary amine presence.
2850 – 2950WeakC-H Aliphatic StretchEthylenedioxy ring backbone.
2550 – 2600WeakS-H StretchCharacteristic but weak thiol marker.
1590, 1500StrongC=C Aromatic StretchBenzene ring skeleton vibrations.
1250, 1060StrongC-O-C Asym/Sym StretchConfirms the intact 1,4-benzodioxine ether linkages[4].

Table 3: HRMS and UV-Vis Parameters

TechniqueParameterValue / Observation
HRMS (ESI+) Chemical FormulaC₈H₉NO₂S
Exact Mass Calculated183.0354 Da
Observed [M+H]+ 184.0432 m/z
UV-Vis (CH₃CN) λmax​ 1 ( π→π∗ )~260 nm (Aromatic core)
λmax​ 2 ( n→π∗ )~310 nm (Auxochromic shifts from -NH₂, -SH, -OR)[2]

References

  • Synthesis and Characterization of Donor-Functionalized N,S-Compounds Containing the ortho-Aminothiophenol Motif Source: ResearchGate URL
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds.
  • Source: Scirp.
  • Source: Dalton Transactions (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Audience: Researchers, scientists, and drug development professionals. Introduction and Strategic Overview The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from hepatoprotective to antipsychotic agents.[1][2] The title compound, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, represents a valuable, yet synthetically challenging, building block. Its vicinal amino and thiol groups on the benzodioxane ring offer a unique platform for the development of novel therapeutics, chelating agents, and materials. The presence of a nucleophilic thiol and an amino group allows for diverse subsequent chemical modifications.

This document provides a comprehensive, step-by-step protocol for a proposed synthesis of this target molecule. As no direct, single-pot synthesis has been reported in the peer-reviewed literature, this guide outlines a rational, multi-step approach based on well-established and reliable organic transformations. The strategy is designed for high regioselectivity and functional group tolerance, beginning with the commercially available 2,3-dihydro-1,4-benzodioxan-6-amine.

The core of the synthetic strategy involves:

  • Protection of the initial amine to prevent unwanted side reactions and to control the regiochemical outcome of subsequent steps.

  • Electrophilic Aromatic Substitution to install a nitro group at the desired C-7 position, guided by the electronic properties of the protected amine.

  • Reduction of the nitro group to a second amine.

  • Conversion of the newly installed amine into the target thiol group via a diazonium salt intermediate.

  • Final Deprotection to unmask the C-7 amino group, yielding the final product.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale, providing a robust framework for researchers to successfully synthesize this valuable compound.

Proposed Synthetic Pathway

The synthesis is designed as a five-step sequence, ensuring control over the introduction of each functional group.

Figure 1: Proposed five-step synthesis of the target compound.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
2,3-Dihydro-1,4-benzodioxan-6-amineC₈H₉NO₂151.16Major suppliersStarting material
Acetic Anhydride (Ac₂O)C₄H₆O₃102.09Major suppliersReagent grade, ≥99%
PyridineC₅H₅N79.10Major suppliersAnhydrous
Nitric Acid (70%)HNO₃63.01Major suppliersFuming, handle with extreme care
Sulfuric Acid (98%)H₂SO₄98.08Major suppliersConcentrated, handle with extreme care
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.65Major suppliers
Hydrochloric Acid (37%)HCl36.46Major suppliersConcentrated
Sodium NitriteNaNO₂69.00Major suppliers
Potassium O-Ethyl XanthateC₃H₅KOS₂160.30Major suppliersAlso known as Potassium Ethyl Xanthogenate
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major suppliersACS grade
Ethanol (EtOH)C₂H₅OH46.07Major suppliersAnhydrous
Sodium BicarbonateNaHCO₃84.01Major suppliersSaturated aqueous solution
Sodium SulfateNa₂SO₄142.04Major suppliersAnhydrous, for drying

Detailed Experimental Protocols

Step 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Protecting Group Installation)

Causality: The amino group of the starting material is highly activating and can be oxidized or lead to undesired side reactions during nitration. Acetylation protects the amine by converting it into a less reactive amide. This acetamido group remains a powerful ortho, para-director for the subsequent electrophilic nitration step, ensuring substitution at the desired position.[3][4]

Protocol:

  • Dissolve 2,3-dihydro-1,4-benzodioxan-6-amine (10.0 g, 66.1 mmol) in pyridine (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.5 mL, 79.4 mmol, 1.2 equiv) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, and wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the white solid under vacuum to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. (Expected yield: >90%).

Step 2: Synthesis of N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Regioselective Nitration)

Causality: The acetamido group is a strong ortho, para-directing group. The C-5 and C-7 positions are ortho to this group. Due to steric hindrance from the adjacent acetamido group, electrophilic attack is favored at the C-7 position. A cold, mixed-acid (HNO₃/H₂SO₄) nitration is a standard and effective method for such transformations on activated aromatic rings.[5]

Protocol:

  • In a 500 mL flask, carefully add N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (10.0 g, 51.8 mmol) in small portions to concentrated sulfuric acid (60 mL) at 0 °C. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding 70% nitric acid (4.5 mL, 72.5 mmol, 1.4 equiv) to concentrated sulfuric acid (15 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetamide over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the yellow precipitate by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol/water to obtain pure N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. (Expected yield: 70-80%).

Step 3: Synthesis of N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Nitro Group Reduction)

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method (Stephen reduction conditions) that is effective in the presence of other functional groups like amides.

Protocol:

  • Suspend N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (10.0 g, 42.0 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (47.4 g, 210 mmol, 5.0 equiv) in concentrated hydrochloric acid (50 mL) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with stirring for 3 hours. The yellow suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding 50% aqueous NaOH until the pH is ~10. Be cautious, as this is a highly exothermic process. A precipitate of tin salts will form.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. (Expected yield: >85%).

Step 4: Synthesis of N-(7-mercapto-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Diazotization-Thiolation)

Causality: Aromatic amines can be converted to a wide range of functional groups via a diazonium salt intermediate. The Sandmeyer-type reaction with a sulfur nucleophile like potassium ethyl xanthate provides an efficient route to introduce a protected thiol group. The resulting xanthate ester is then hydrolyzed in situ to the desired thiol.

Protocol:

  • Dissolve N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (5.0 g, 24.0 mmol) in a mixture of concentrated HCl (15 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.83 g, 26.4 mmol, 1.1 equiv in 10 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium O-ethyl xanthate (4.62 g, 28.8 mmol, 1.2 equiv) in 50 mL of water and warm to 50-60 °C.

  • Slowly add the cold diazonium salt solution to the warm xanthate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to heat the mixture at 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 2M NaOH (2 x 50 mL) to hydrolyze the xanthate and deprotonate the thiol, transferring it to the aqueous layer.

  • Separate the aqueous layer, cool to 0 °C, and acidify with concentrated HCl to pH 1-2.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(7-mercapto-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. (Expected yield: 50-60%).

Step 5: Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (Final Deprotection)

Causality: The final step is the hydrolysis of the acetamide protecting group to reveal the free amine. This is typically achieved under acidic conditions with heating. The thiol group is relatively stable under these conditions.

Protocol:

  • Suspend N-(7-mercapto-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (2.0 g, 8.9 mmol) in a mixture of 6M HCl (30 mL) and ethanol (10 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the solution to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH to ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold water.

  • Dry the product under vacuum, preferably under an inert atmosphere (N₂ or Ar) as the final thiol product may be sensitive to air oxidation. This yields the final product, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol. (Expected yield: >80%).

Experimental Workflow and Safety

Figure 2: Summary of the experimental workflow and key safety points.

Safety Precautions:

  • Acids/Bases: Concentrated nitric, sulfuric, and hydrochloric acids, as well as sodium hydroxide, are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Diazonium Salts: These intermediates can be explosive when isolated or allowed to dry. Always use them in solution immediately after preparation and keep them at low temperatures (0-5 °C).

  • Thiols: The final product and some intermediates are thiols, which are known for their powerful and unpleasant odors. Handle these compounds exclusively in a fume hood. Consider quenching residual thiol-containing solutions with bleach before disposal.

References

  • Smolecule. (2023, August 15). 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Anwar, M. U., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 735-741.

Sources

Application

Application Note: Regioselective Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Introduction and Strategic Rationale The 1,4-benzodioxane ring system is a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for catechol and integrated into numerous neuroactive an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,4-benzodioxane ring system is a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for catechol and integrated into numerous neuroactive and cardiovascular agents, such as doxazosin [1]. The functionalization of this scaffold to include adjacent amino and thiol groups—specifically yielding 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7)—provides a highly versatile bidentate ligand and a critical building block for the synthesis of fused heterocyclic systems, such as benzothiazoles and benzothiadiazoles.

Synthesizing ortho-aminothiols directly from unfunctionalized aromatics is notoriously difficult due to the propensity of thiols to rapidly oxidize into disulfides, as well as the challenge of achieving strict regiocontrol. To circumvent these issues, this protocol employs the Herz Reaction . By utilizing 2,3-dihydro-1,4-benzodioxin-6-amine as the starting material [2], the amine directs the electrophilic attack of disulfur dichloride ( S2​Cl2​ ) exclusively to the ortho position. This forms a stable 1,2,3-dithiazolium chloride intermediate (Herz salt), which acts as a self-protecting group against premature oxidation before being hydrolyzed to the desired ortho-aminothiol.

Mechanistic Pathway & Workflow

The reaction proceeds via a two-stage self-validating system. The formation of the intensely colored Herz salt confirms the successful electrophilic aromatic substitution and ring closure. Subsequent alkaline hydrolysis breaks the dithiazolium ring, releasing the free thiol and amine.

SynthesisRoute A 2,3-dihydro-1,4- benzodioxin-6-amine (Starting Material) B Herz Salt Intermediate (Dithiazolium Chloride) A->B S2Cl2, Glacial AcOH 60-70°C, 4h C 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol (Target Product) B->C 1. NaOH (aq), Reflux 2. AcOH (pH 6.0)

Fig 1. Regioselective synthesis of 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol via Herz reaction.

Experimental Design & Reagent Matrix

To ensure maximum yield and prevent the formation of polymeric sulfur byproducts, strict stoichiometric control of disulfur dichloride is required.

Table 1: Quantitative Reagent Matrix
ReagentRoleMW ( g/mol )EquivalentsAmount
2,3-dihydro-1,4-benzodioxin-6-amineSubstrate151.161.015.1 g (100 mmol)
Disulfur dichloride ( S2​Cl2​ )Electrophile/Oxidant135.023.528.0 mL (350 mmol)
Glacial Acetic AcidSolvent60.05-100 mL
Sodium Hydroxide (NaOH)Hydrolysis Agent40.00Excess25.0 g in 100 mL H2​O
TolueneWash Solvent92.14-150 mL

Note: S2​Cl2​ is highly reactive and moisture-sensitive. All glassware must be oven-dried prior to the Herz salt formation.

Step-by-Step Methodology

Phase 1: Formation of the Herz Salt

Causality Insight: Glacial acetic acid is chosen as the solvent because it solubilizes the starting aniline and tolerates the highly reactive S2​Cl2​ without undergoing competitive electrophilic chlorination.

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas scrubber system (to neutralize evolved HCl gas). Flush the system with inert Argon.

  • Dissolution: Dissolve 15.1 g of 2,3-dihydro-1,4-benzodioxin-6-amine in 100 mL of glacial acetic acid at room temperature.

  • Addition: Slowly add 28.0 mL of S2​Cl2​ dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and evolves HCl gas.

  • Heating: Gradually raise the temperature to 65°C and maintain for 4 hours. A dark, crystalline precipitate (the Herz salt) will begin to form.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate under a vacuum and wash sequentially with cold glacial acetic acid (2 x 20 mL) and anhydrous toluene (3 x 50 mL) to remove unreacted S2​Cl2​ and extruded sulfur byproducts. Dry under a vacuum to yield the intermediate.

Phase 2: Alkaline Hydrolysis to the Aminothiol

Causality Insight: The dithiazolium ring is highly susceptible to nucleophilic attack by hydroxide ions. Refluxing in strong base cleaves the sulfur-nitrogen bond, extruding the bridging sulfur atom and revealing the ortho-aminothiol.

  • Suspension: Transfer the dried Herz salt to a clean 500 mL round-bottom flask. Suspend the solid in 100 mL of deionized water.

  • Hydrolysis: Slowly add a solution of 25.0 g NaOH in 100 mL water. Heat the mixture to reflux (approx. 100°C) for 2 hours under an Argon atmosphere to prevent the premature oxidation of the forming thiol into a disulfide.

  • Filtration: While still hot, filter the strongly alkaline solution to remove any insoluble sulfur residues.

  • Neutralization: Cool the filtrate to 5°C in an ice bath. Carefully adjust the pH to 6.0 using concentrated acetic acid. The target compound, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, will precipitate as a pale solid.

  • Extraction & Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. If necessary, purify via flash chromatography (Hexanes:EtOAc) under inert gas.

Analytical Validation

To validate the integrity of the synthesized protocol, the isolated product must be subjected to structural characterization. The expected analytical profile is as follows:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 184.04.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 6.65 (s, 1H, Ar-H, position 8)

    • δ 6.30 (s, 1H, Ar-H, position 5)

    • δ 4.80 (br s, 2H, −NH2​ , exchangeable)

    • δ 4.15 (m, 4H, −O−CH2​−CH2​−O− )

    • δ 3.10 (br s, 1H, −SH , exchangeable)

  • Diagnostic Logic: The presence of two distinct aromatic singlets confirms the para relationship of the remaining aromatic protons, proving that the thiol group was regioselectively installed at position 6, ortho to the position 7 amine.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at:[Link]

  • Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Available at:[Link]

Method

Application Note: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction & Strategic Significance In modern drug discovery and materials science, the 1,4-benzodioxine (1,4-benzodioxan) ring is recognized as a highly privileged scaffold. It provides exceptional metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In modern drug discovery and materials science, the 1,4-benzodioxine (1,4-benzodioxan) ring is recognized as a highly privileged scaffold. It provides exceptional metabolic stability compared to open-chain dialkoxybenzenes—which are prone to rapid O-dealkylation by cytochrome P450 enzymes—while enforcing a rigid conformational geometry that enhances target binding affinity .

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) is a specialized, bifunctional building block that merges this stable 1,4-benzodioxine core with a highly reactive ortho-aminothiophenol moiety. This unique structural combination allows medicinal chemists to rapidly synthesize complex, multi-ring systems such as 1,4-dioxino-fused benzothiazoles and phenothiazines. These fused heterocycles are critical in the development of kinase inhibitors, CNS-active agents, and advanced fluorescent probes.

Mechanistic Rationale & Causality

The synthetic utility of 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol stems from the differential reactivity of its two adjacent functional groups:

  • Nucleophilicity Gradient: The thiol (-SH) is a "soft" nucleophile with a lower pKa (~6.5 in aromatic systems) compared to the primary amine (-NH₂), making it highly reactive toward soft electrophiles (e.g., aryl halides in SNAr reactions). Conversely, the amine is a "harder" nucleophile that preferentially attacks hard electrophiles like the carbonyl carbon of aldehydes.

  • Electronic Activation: The oxygen atoms at the 1,4-positions of the benzodioxine ring are strongly electron-donating via resonance. This increases the electron density on the aromatic ring, significantly enhancing the nucleophilicity of both the amine and the thiol compared to an unsubstituted o-aminothiophenol.

  • Cyclization Dynamics: In the synthesis of benzothiazoles, the primary amine first condenses with an aldehyde to form an imine (Schiff base) due to favorable dehydration kinetics. The spatial proximity of the ortho-thiol then drives a rapid, intramolecular 5-exo-trig cyclization onto the imine carbon, yielding a benzothiazoline intermediate. A subsequent oxidation step aromatizes the ring to form the thermodynamically stable benzothiazole .

Mechanism A 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol B Imine (Schiff Base) Intermediate A->B + Aldehyde (-H2O) C Benzothiazoline Intermediate B->C Intramolecular Cyclization D 1,4-Dioxino-Fused Benzothiazole C->D Oxidation (-2H)

Mechanistic pathway of benzothiazole formation via imine condensation and oxidation.

Experimental Protocols

The following self-validating protocols are designed to maximize yield while minimizing unwanted disulfide formation (a common side reaction of thiols).

Protocol A: Oxidative Condensation to 1,4-Dioxino-Fused Benzothiazoles

This green-chemistry approach utilizes hydrogen peroxide (H₂O₂) as an environmentally benign oxidant, generating only water as a byproduct . Ethanol is selected as the solvent because it solubilizes the starting materials but often allows the highly crystalline product to precipitate upon cooling.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis & Oxidation: Add 37% HCl (2 drops) to catalyze the imine formation. Stir at room temperature for 10 minutes. Slowly add 30% aqueous H₂O₂ (3.0 mmol) dropwise over 5 minutes. Caution: The oxidation is exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The disappearance of the highly polar starting material and the appearance of a distinct UV-active spot indicates completion (typically 1–2 hours).

  • Workup: Pour the reaction mixture into crushed ice-water (30 mL). Stir vigorously for 15 minutes to induce precipitation.

  • Purification: Filter the resulting solid under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure 1,4-dioxino-fused benzothiazole.

Protocol B: Synthesis of Benzodioxino-Phenothiazine Precursors via SNAr

This protocol leverages the "cesium effect." Cesium carbonate (Cs₂CO₃) is used because the large cesium cation loosely coordinates with the thiolate anion, dramatically enhancing its nucleophilicity in DMF and driving the SNAr reaction efficiently.

Step-by-Step Methodology:

  • Deprotonation: Suspend 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 mmol) and Cs₂CO₃ (1.5 mmol) in anhydrous DMF (8 mL) under an inert argon atmosphere. Stir for 15 minutes at room temperature to generate the thiolate.

  • SNAr Coupling: Add a 2-fluoronitrobenzene derivative (1.1 mmol) dropwise. Heat the reaction mixture to 80°C.

  • Monitoring: Maintain heating for 3–4 hours. LC-MS will show the formation of the diaryl sulfide intermediate. The amine group remains largely unreacted due to the superior nucleophilicity of the thiolate.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash sequentially with water (3 × 20 mL) and brine (20 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Downstream Processing: The concentrated diaryl sulfide can be directly subjected to reductive cyclization (e.g., using Pd/C and H₂ or Cadmium/HCl) to yield the fully fused phenothiazine analog.

Workflow Step1 1. Reagent Preparation Equimolar building block & electrophile Step2 2. Reaction Assembly Add solvent & catalyst/oxidant Step1->Step2 Step3 3. Thermal Processing Stir at RT or Reflux (Monitor by LC-MS) Step2->Step3 Step4 4. Workup & Quenching Precipitate with ice-water or extract Step3->Step4 Step5 5. Purification Recrystallization or Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of fused heterocycles.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and yields when utilizing 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol across various electrophilic substrates.

Substrate (Electrophile)Reagents / CatalystSolventTemp / TimeYield (%)Target Product Type
BenzaldehydeH₂O₂ (3 eq) / HCl (cat.)EthanolRT, 1.5 h88 - 922-Phenyl-benzothiazole analog
4-MethoxybenzaldehydeAir / I₂ (10 mol%)DMSO100°C, 3 h852-(4-Methoxyphenyl)-benzothiazole
2-FluoronitrobenzeneCs₂CO₃ (1.5 eq)DMF80°C, 4 h78 - 82Diaryl sulfide (Phenothiazine precursor)
Diaryl sulfide intermediatePd(OAc)₂ / PPh₃ / t-BuOKToluene110°C, 12 h65 - 70Fully fused Phenothiazine analog

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, Volume 200, 2020, 112419.[Link]

  • Qadir, T., Amin, A., Salhotra, A., Sharma, P. K., Jeelani, I., & Abe, H. "Recent Advances in the Synthesis of Benzothiazole and its Derivatives." Current Organic Chemistry, Volume 26, Issue 2, 2022, pp. 189-214.[Link]

Application

Application Notes and Protocols: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol as a Versatile Building Block in Medicinal Chemistry

Introduction: Unlocking New Scaffolds in Drug Discovery The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Scaffolds in Drug Discovery

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antihypertensive, antipsychotic, and anticancer agents.[1][2] Its rigid, non-planar structure and favorable electronic properties make it an attractive template for designing molecules that can effectively interact with various biological targets.[2][3] This guide introduces a novel and highly versatile building block, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol , for the synthesis of innovative drug candidates. The strategic placement of both an amino and a thiol group on the benzodioxane core offers two distinct and highly reactive nucleophilic centers. This dual functionality opens up a multitude of possibilities for constructing complex molecular architectures and diverse compound libraries, particularly for the synthesis of fused heterocyclic systems with significant therapeutic potential.

The differential reactivity of the aromatic thiol and amino groups, governed by their respective pKa values, allows for chemoselective modifications.[4] The thiol group, being more acidic and a stronger nucleophile (as the thiolate anion), can be selectively targeted under specific reaction conditions, while the less nucleophilic amino group can be functionalized in a subsequent step. This orthogonal reactivity is the key to harnessing the full synthetic potential of this building block.

These application notes provide a comprehensive overview of the proposed synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, its physicochemical properties, and detailed protocols for its utilization in the synthesis of medicinally relevant compounds.

Proposed Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

As a novel building block, a reliable synthetic route is paramount. The following multi-step synthesis is proposed, starting from commercially available 2,3-dihydro-1,4-benzodioxine.

Synthesis_Workflow A 2,3-Dihydro-1,4-benzodioxine B 6-Nitro-2,3-dihydro-1,4-benzodioxine A->B HNO3/H2SO4 C 6-Nitro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride B->C ClSO3H D S-(6-Nitro-2,3-dihydro-1,4-benzodioxin-7-yl) ethanethioate C->D 1. Reductive cleavage (e.g., Zn/HCl) 2. Thioacetylation (Ac2O) E 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol D->E 1. Reduction (e.g., Fe/HCl or SnCl2) 2. Hydrolysis (e.g., aq. HCl)

Caption: Proposed synthetic pathway to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol.

Part 1: Synthesis of the Building Block

Protocol 1: Multi-step Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Objective: To synthesize the title building block from 2,3-dihydro-1,4-benzodioxine.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Chlorosulfonic acid

  • Zinc dust

  • Hydrochloric acid

  • Acetic anhydride

  • Iron powder

  • Ammonium chloride

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Nitration of 2,3-Dihydro-1,4-benzodioxine

  • To a stirred solution of 2,3-dihydro-1,4-benzodioxine (1 eq.) in concentrated sulfuric acid at 0°C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 6-nitro-2,3-dihydro-1,4-benzodioxine.

Step 2: Chlorosulfonylation of 6-Nitro-2,3-dihydro-1,4-benzodioxine

  • Add 6-nitro-2,3-dihydro-1,4-benzodioxine (1 eq.) portion-wise to an excess of chlorosulfonic acid (5-10 eq.) at 0°C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 6-nitro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride.

Step 3: Reduction and Thioacetylation

  • To a solution of 6-nitro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride (1 eq.) in a suitable solvent (e.g., acetic acid), add zinc dust (excess) portion-wise.

  • Heat the reaction mixture, and then add concentrated HCl dropwise.

  • After the reduction is complete, cool the mixture and add acetic anhydride.

  • Stir for an additional period to ensure complete thioacetylation.

  • Work up the reaction by pouring it into water, extracting with a suitable solvent, and purifying by column chromatography to obtain S-(6-Nitro-2,3-dihydro-1,4-benzodioxin-7-yl) ethanethioate.

Step 4: Reduction of the Nitro Group and Hydrolysis of the Thioester

  • To a solution of S-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl) ethanethioate (1 eq.) in ethanol, add a solution of ammonium chloride, followed by iron powder.

  • Heat the mixture to reflux and stir vigorously until the reaction is complete.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • To the residue, add aqueous hydrochloric acid and heat to reflux to hydrolyze the thioester.

  • Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol.

StepProductReagentsTypical Yield (%)
16-Nitro-2,3-dihydro-1,4-benzodioxineHNO₃/H₂SO₄85-95
26-Nitro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chlorideClSO₃H70-80
3S-(6-Nitro-2,3-dihydro-1,4-benzodioxin-7-yl) ethanethioate1. Zn/HCl 2. Ac₂O60-70
47-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol1. Fe/NH₄ Cl 2 . aq. HCl75-85

Part 2: Physicochemical Properties and Chemoselective Reactivity

The utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol as a building block is defined by the differential reactivity of its amino and thiol functionalities. The thiol group is significantly more acidic than the amino group, and at neutral or slightly basic pH, it will exist predominantly as the highly nucleophilic thiolate anion.[4] This allows for selective reactions at the sulfur atom.

Reactivity cluster_0 Selective S-Functionalization (Basic Conditions) cluster_1 Selective N-Functionalization (Anhydrous/Neutral Conditions) A 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol -SH (pKa ~7-8) -NH2 (pKa ~3-4) B S-Alkylated/Arylated Product A:f0->B R-X, Base (e.g., K2CO3) C 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol -SH -NH2 D N-Acylated/Sulfonylated Product C:f1->D RCOCl or RSO2Cl, Anhydrous solvent

Caption: Chemoselective functionalization of the building block.

Part 3: Applications in the Synthesis of Bioactive Molecules

The unique arrangement of the amino and thiol groups makes this building block an ideal precursor for the synthesis of various heterocyclic systems, particularly those containing a sulfur and a nitrogen atom.

Protocol 2: Selective S-Alkylation

Objective: To demonstrate the selective alkylation of the thiol group.

Materials:

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Continue stirring at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the S-alkylated product.

Protocol 3: Selective N-Acylation

Objective: To achieve selective acylation of the amino group.

Materials:

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

  • Acyl chloride (e.g., acetyl chloride) or sulfonyl chloride (e.g., tosyl chloride)[5]

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1 eq.) in anhydrous DCM.

  • Add pyridine or TEA (1.2 eq.) and cool the mixture to 0°C.

  • Add the acyl chloride or sulfonyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Wash the reaction mixture with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize or purify by column chromatography to obtain the N-acylated or N-sulfonylated product.

Protocol 4: Synthesis of a 2-Substituted-6-amino-7,8-dihydro-[6][7]dioxino[2,3-g]benzothiazole

Objective: To synthesize a medicinally relevant benzothiazole scaffold.

Materials:

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

  • An appropriate aldehyde or carboxylic acid

  • Polyphosphoric acid (PPA) or an oxidizing agent (for aldehyde condensation)

  • DMF (for carboxylic acid condensation)

Procedure (using an aldehyde):

  • Mix 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. The reaction can proceed via an oxidative cyclization. Alternatively, an oxidizing agent can be added.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent.

  • Work up the residue by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the benzothiazole derivative.

Conclusion

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a promising and versatile building block for medicinal chemistry. Its dual nucleophilic centers, which can be addressed chemoselectively, provide a powerful tool for the synthesis of novel and complex molecules. The protocols outlined in these application notes serve as a starting point for researchers to explore the full potential of this scaffold in the development of new therapeutic agents. The ability to readily construct fused heterocyclic systems, such as benzothiazoles, highlights its significance in generating libraries of compounds for drug discovery programs.

References

  • Smolecule. (2023, August 15). 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity of Thiol and Amino Groups in 4-Amino-3-mercaptobenzonitrile.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Eyer, P., & Lengfelder, E. (1984). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Biochemical pharmacology, 33(7), 1005–1013.
  • Winterbourn, C. C., & Metodiewa, D. (1999). Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide. Free radical biology & medicine, 27(3-4), 322–328.
  • Rehman, A. U., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides as potent enzyme inhibitors and their molecular docking studies. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Iacolare, A., et al. (2024). Assignment of the Configuration of the Two Diastereomers 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine by Means of Molecular Modeling 1H and 2D-NOESY NMR Techniques. Molbank, 2024(2), M1812.
  • Theranostics. (2024, March 25). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.
  • Benchchem. (2026). Application Notes and Protocols for Aminooxy-PEG3-C2-thiol in Drug Delivery Systems.
  • Anderson, P. J., & Perham, R. N. (1970). The reactivity of thiol groups and the subunit structure of aldolase. The Biochemical journal, 117(2), 291–298.
  • Nagy, P. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants & redox signaling, 34(17), 1397–1424.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European journal of medicinal chemistry, 200, 112419.
  • Wall, A., et al. (2021).
  • NextSDS. (n.d.). 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). Thiol-Reactive.
  • Chi, B. K., et al. (2020, November 22).
  • Mantu, D., et al. (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules (Basel, Switzerland), 20(12), 21679–21695.
  • Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(3), 643–668.

Sources

Method

Application Note: Chemoselective Cross-Coupling Strategies for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7)[1] Executive Summary & Structural Rationale The 1,4-benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7)[1]

Executive Summary & Structural Rationale

The 1,4-benzodioxine scaffold is a privileged pharmacophore frequently encountered in CNS therapeutics and cardiovascular agents. When functionalized as 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol , the molecule presents a highly versatile, bifunctional ortho-aminothiophenol motif[2]. This dual nucleophilicity—combining a hard amine (-NH₂) and a soft thiol (-SH)—presents both a unique synthetic opportunity and a chemoselectivity challenge during transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction recipes. We will dissect the thermodynamic and kinetic causality that governs selective C–S bond formation versus tandem C–S/C–N cyclization, providing you with self-validating protocols to strictly control the fate of this building block in your drug discovery workflows.

Mechanistic Insights: Governing Chemoselectivity

The divergence between selective thioether formation and benzothiazole cyclization relies on exploiting the differential reactivity of the thiol and amine groups.

The Kinetic Advantage of the Thiolate

According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is highly polarizable (soft), making it an exceptional ligand for soft transition metals like Cu(I) and Pd(II). The pKa of an aromatic thiol is typically ~6.5, whereas the conjugate acid of the aniline is ~4.6. Consequently, mild bases (e.g., K₂CO₃) selectively deprotonate the thiol to form a highly nucleophilic thiolate without activating the amine[3].

Overcoming Catalyst Poisoning

A known pitfall in cross-coupling thiols is catalyst deactivation. Thiolates can bridge metal centers, forming inactive polymeric species (e.g., stable Pd-thiolate dimers).

  • Copper Catalysis (C–S Selectivity): Copper(I) systems are highly effective because they readily form active monomeric or dimeric [Cu(SAr)2​]− intermediates that successfully undergo oxidative addition with aryl halides[4]. The use of bidentate nitrogen ligands (like 1,10-phenanthroline) or carboxylate ligands (like selenophene-2-carboxylate) prevents over-coordination of the thiolate, keeping a coordination site open for the electrophile[5].

  • Palladium Catalysis (Tandem Cyclization): To drive the reaction past C–S coupling into C–N coupling (forming fused benzothiazoles), Palladium is often co-catalyzed with Copper at elevated temperatures. The use of bulky bidentate phosphines (e.g., dppf) is mandatory to force reductive elimination and prevent thiolate-induced catalyst poisoning[6].

Reaction Pathway Visualization

The following logical workflow dictates the experimental conditions required to achieve either the linear thioether or the cyclized benzothiazole derivative.

G SM 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol (Bifunctional SM) CS_Prod Chemoselective C-S Product (Thioether) SM->CS_Prod Cu(I) Catalyst, Ligand Mild Base (K2CO3), 80°C Strictly Anaerobic Tandem_Prod Tandem C-S/C-N Product (Fused Benzothiazole) SM->Tandem_Prod Pd/Cu Co-catalysis Strong Base, 120°C + Isocyanide Disulfide Disulfide Byproduct (Oxidative Dimer) SM->Disulfide O2 Exposure (Kinetic Side Reaction) ArX Aryl Halide (Ar-X) ArX->CS_Prod ArX->Tandem_Prod

Figure 1: Divergent cross-coupling pathways of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol based on catalyst and thermodynamic control.

Quantitative Data: Condition Optimization Summary

The table below synthesizes the critical parameters required to shift the reaction equilibrium toward your desired product profile, based on established aminothiophenol coupling kinetics[3][5][6].

Target OutcomeCatalyst SystemLigandBaseSolvent & TempSelectivity Ratio (C-S : C-N)
Selective C–S Coupling CuI (5 mol%)1,10-Phenanthroline (10 mol%)K₂CO₃ (2.0 eq)DMF, 80 °C> 99:1
Selective C–S Coupling CuSC (10 mol%)Ligand-freeK₂CO₃ (2.0 eq)DMSO, 90 °C> 95:5
Tandem Benzothiazole PdCl₂ (5 mol%) + CuI (5 mol%)dppf (5 mol%)Cs₂CO₃ (1.3 eq)Toluene, 120 °CExclusive Cyclization
Disulfide (Failure Mode) None / Degraded PdN/AAmbientAerobic, 25 °C0:0 (Complete Oxidation)

Self-Validating Experimental Protocols

Protocol A: Chemoselective C–S Arylation (Thioether Synthesis)

Objective: Achieve >95% selective arylation at the thiol while leaving the benzodioxine amine intact for downstream functionalization.

Causality Note: We utilize CuI with 1,10-phenanthroline. The bidentate nitrogen ligand accelerates the reductive elimination of the thioether from the Cu(III) intermediate, preventing the amine from competing for the metal center.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 mmol, 183.2 mg)[7], aryl iodide (1.2 mmol), CuI (0.05 mmol, 9.5 mg), 1,10-phenanthroline (0.10 mmol, 18.0 mg), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Deoxygenation (Critical): Thiophenols rapidly oxidize to disulfides. Cap the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed DMF (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in an oil bath at 80 °C for 12 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Success: Presence of [M+H]+ corresponding to the thioether.

    • Failure: A mass shift of −2 Da from the starting material dimer indicates disulfide formation (insufficient degassing). A mass shift corresponding to double arylation indicates temperature/base over-activation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Tandem C–S/C–N Coupling (Benzothiazole Synthesis)

Objective: Utilize the bifunctional nature of the substrate to construct a fused tricyclic system (a benzodioxine-fused benzothiazole) in a single pot via isocyanide insertion[6].

Causality Note: Palladium alone struggles to activate the aminothiophenol for cyclization. A Pd/Cu co-catalytic system is employed where Cu acts as a thiolate scavenger and transmetalating agent, while Pd orchestrates the isocyanide insertion and final C–N reductive elimination[6].

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial, add 7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 mmol), aryl iodide (1.0 mmol), PdCl₂ (0.05 mmol, 8.8 mg), dppf (0.05 mmol, 27.7 mg), and Cs₂CO₃ (1.3 mmol, 423.5 mg).

  • Atmosphere: Purge the vial with Argon for 5 minutes.

  • Reagent Addition: Add anhydrous Toluene (4.0 mL) followed by tert-butyl isocyanide (1.5 mmol) via microsyringe.

  • Reaction: Seal the vial and heat at 120 °C for 24 hours.

  • Self-Validation Checkpoint 2 (TLC/UV): Spot the reaction mixture against the starting material on a silica TLC plate.

    • Success: The starting material (which is UV active but weakly fluorescent) will disappear, replaced by a highly fluorescent spot under 365 nm UV light, characteristic of the extended conjugation in the newly formed benzothiazole ring.

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (15 mL), filter through Celite, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • [5] Taylor & Francis. Copper(I) selenophene-2-carboxylate (CuSC) promoted C–S cross-coupling reaction of thiols with aryl iodides. Journal of Sulfur Chemistry. Available at:

  • [6] ACS Publications. Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles. The Journal of Organic Chemistry. Available at:

  • [3] RSC Publishing. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry. Available at:

  • [1] BLD Pharm. 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol (Related Compound Data). Available at:

  • [2] Leyan. 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Product Catalog. Available at:

  • [7] AS-1. Enamine Compound 250mg CAS No:152038-64-7 EN300. Available at:

  • [4] National Central University Scholars. Intermediates of copper(i)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study. Chemical Communications. Available at:

Sources

Application

Application Note: Orthogonal Thiol Protection Strategies for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Target Audience: Synthetic Chemists, Materials Scientists, and Drug-Linker Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary and Mechanistic Rationale The molecule 7-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug-Linker Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary and Mechanistic Rationale

The molecule 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) is a highly versatile bifunctional building block used in the synthesis of antibody-drug conjugate (ADC) linkers, targeted radiopharmaceuticals, and functionalized biomaterials. However, its ortho-aminothiol topology presents a significant synthetic challenge: both the C6-thiol (-SH) and the C7-amine (-NH2) are potent nucleophiles.

Without strategic protection, the free thiol is rapidly oxidized to disulfides in ambient air, and the proximity of the amine and thiol groups can lead to unwanted cyclization reactions (e.g., benzothiazine formation) when exposed to carbonyl-containing electrophiles.

The Causality of Chemoselectivity

To selectively protect the thiol over the amine, we must exploit their divergent physicochemical properties. The S-H bond has a strength of approximately 365 kJ/mol and is significantly more acidic (pKa ~10) than the corresponding amine (pKa ~4–5)[1]. Consequently, thiolate anions act as "soft" nucleophiles, whereas amines act as "hard" nucleophiles. By selecting a bulky, soft electrophile—such as Triphenylmethyl chloride (Trt-Cl)—we can achieve rapid, kinetically driven S-alkylation with near-perfect chemoselectivity, leaving the C7-amine available for subsequent orthogonal protection or conjugation.

MechanisticCausality Core ortho-Aminothiol Core Thiol C6-Thiol (-SH) pKa ~10, Soft Nucleophile Core->Thiol Amine C7-Amine (-NH2) pKa ~4-5, Hard Nucleophile Core->Amine TrtCl Trt-Cl (Soft Electrophile) Thiol->TrtCl Kinetic Preference Boc2O Boc2O (Hard Electrophile) Amine->Boc2O Thermodynamic Preference STrt S-Trt Derivative TrtCl->STrt Fast

Caption: Chemoselective reactivity principles governing the ortho-aminothiol core.

Quantitative Comparison of Thiol Protecting Groups

When designing an orthogonal protection scheme, the choice of the thiol protecting group dictates the downstream cleavage conditions. The concept of orthogonality ensures that one protecting group can be removed without compromising the integrity of another[2].

Field Insight: Avoid thioester (Acetyl) protection for ortho-aminothiols. Under mild basic conditions, thioesters undergo a rapid intramolecular S-to-N acyl shift , irreversibly transferring the protecting group to the adjacent amine.

Table 1: Evaluation of Thiol Protecting Groups for Orthogonal Synthesis

Protecting GroupReagentDeprotection ConditionOrthogonality to N-BocRelative Stability Profile
Trityl (Trt) Trt-Cl, DIPEA1–5% TFA, TIS scavengerConcentration-dependentStable to base, nucleophiles, and coupling reagents.
tert-Butylthio (StBu) tBu-SH / H2O2DTT or TCEP, pH 7–8Absolute (Reductive)Stable to TFA (up to 95%) and piperidine[3].
Acetamidomethyl (Acm) Acm-OH, TFAI2 or Ag(I)/Hg(II) saltsAbsolute (Oxidative)Stable to TFA and mild bases.
Acetyl (Ac) Ac2O, PyridineHydrazine or NH2OHPoorHighly prone to S-to-N acyl shift in aminothiols.

Workflow: Orthogonal S-Trt and N-Boc Protection

For most ADC linker and peptide conjugation workflows, the combination of S-Trityl and N-Boc provides the best balance of atom economy, reagent accessibility, and mild cleavage conditions.

Because Trt is highly acid-labile and Boc is moderately acid-labile, orthogonality is achieved through concentration control: 1% Trifluoroacetic acid (TFA) rapidly cleaves the S-Trt thioether, while the N-Boc carbamate remains intact.

OrthogonalProtection Start 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol STrt S-Tritylation (Trt-Cl, DIPEA, 0°C) Start->STrt Int S-Trt Protected (Free -NH2) STrt->Int NBoc N-Bocylation (Boc2O, DMAP, THF) Int->NBoc Protected Fully Protected (S-Trt, N-Boc) NBoc->Protected Deprotect Selective S-Cleavage (1% TFA, TIS) Protected->Deprotect Final Ready for Conjugation (Free -SH, N-Boc) Deprotect->Final

Caption: Workflow for the orthogonal S-Trt and N-Boc protection and selective deprotection.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure that causality (e.g., complete consumption of the free thiol) is verified before proceeding to the next step.

Protocol A: Chemoselective S-Tritylation

Objective: Selectively protect the C6-thiol while leaving the C7-amine unmodified.

  • Preparation: Dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Cool the reaction flask to 0 °C using an ice bath. Rationale: Cooling suppresses the thermodynamic N-alkylation pathway.

  • Tritylation: Dissolve Triphenylmethyl chloride (Trt-Cl) (1.05 eq, 10.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (Ellman’s Test): Take a 10 µL aliquot of the reaction mixture and add it to 1 mL of Ellman’s reagent solution (DTNB in pH 8.0 buffer).

    • Pass: The solution remains clear (absence of free thiols).

    • Fail: The solution turns bright yellow (free thiols present). If yellow, add an additional 0.1 eq of Trt-Cl and stir for 30 minutes.

  • Workup: Wash the organic layer with saturated aqueous NH4Cl (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the S-Trt intermediate.

Protocol B: N-Boc Protection of the S-Trt Intermediate

Objective: Protect the remaining C7-amine to prevent nucleophilic interference during downstream linker assembly.

  • Preparation: Dissolve the S-Trt intermediate (1.0 eq, 8 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.8 mmol) and Triethylamine (TEA) (1.5 eq, 12 mmol).

  • Bocylation: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq, 9.6 mmol) in one portion. Stir the reaction at 40 °C for 12 hours. Rationale: The bulky ortho-S-Trt group creates steric hindrance; elevated temperature and DMAP are required to drive the N-acylation to completion.

  • Self-Validation Checkpoint (Ninhydrin/Kaiser Test): Spot the reaction mixture on a TLC plate, spray with Ninhydrin reagent, and heat.

    • Pass: No purple/blue spot appears (primary amine is fully protected).

  • Workup: Evaporate the THF. Redissolve the residue in EtOAc (50 mL), wash with 0.5 M Citric Acid (2 × 30 mL) to remove DMAP/TEA, followed by brine. Dry and concentrate to yield the fully protected S-Trt, N-Boc derivative.

Protocol C: Selective S-Deprotection for Conjugation

Objective: Cleave the S-Trt group to liberate the free thiol for maleimide or disulfide conjugation, while strictly preserving the N-Boc group.

  • Preparation: Dissolve the fully protected derivative (1.0 eq, 5 mmol) in DCM (45 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (5.0 eq, 25 mmol). Rationale: Trityl cations generated during cleavage are highly stable and will rapidly re-alkylate the free thiol. TIS acts as a hydride donor to irreversibly quench the trityl cation into triphenylmethane.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) to a final concentration of exactly 1% v/v (e.g., 0.5 mL TFA in 50 mL total volume). Stir at room temperature for precisely 30 minutes.

  • Quenching: Immediately quench the reaction by adding saturated aqueous NaHCO3 (50 mL) until gas evolution ceases and the pH of the aqueous layer is ~7.5.

  • Isolation: Extract with DCM (3 × 30 mL). Dry the combined organic layers over Na2SO4 and concentrate. The resulting free-thiol/N-Boc compound should be used immediately in the next conjugation step to prevent oxidative disulfide dimerization.

References

  • Thieme Chemistry. Chapter 5: Thiol Protecting Groups. Synthesis of Peptides and Peptidomimetics. Available at:[Link][1]

  • Organic Process Research & Development (ACS). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). Available at:[Link][3]

  • RSC Advances (SciSpace). Cysteine protecting groups: applications in peptide and protein science. (2021). Available at:[Link][2]

Sources

Method

Catalytic Frontiers: Application Notes and Protocols for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Forward The field of catalysis is in a perpetual state of innovation, driven by the design and application of novel molecular architectures. While the catalytic properties of many scaffolds are well-documented, others re...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

The field of catalysis is in a perpetual state of innovation, driven by the design and application of novel molecular architectures. While the catalytic properties of many scaffolds are well-documented, others remain promising yet unexplored territories. 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is one such molecule. Possessing a unique constellation of functional groups—a nucleophilic aromatic thiol, a hydrogen-bonding amino group, and a rigid heterocyclic backbone—it presents a compelling platform for catalytic design.

To date, the scientific literature does not extensively cover the specific catalytic applications of this compound. This guide, therefore, serves as a forward-looking exploration of its potential catalytic activities. The protocols and mechanistic insights presented herein are derived from first principles of organic chemistry and analogies to well-established catalytic systems. They are intended to provide researchers, chemists, and drug development professionals with a robust theoretical and practical framework to pioneer the use of this versatile molecule. We will explore its prospective roles in organocatalysis, as a ligand in transition metal catalysis, and in redox processes, laying the groundwork for future discoveries.

Molecular Architecture and Catalytic Potential

The catalytic promise of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol stems from the distinct and potentially synergistic properties of its functional components.

  • The Thiol (-SH) Group: The thiol is a soft, highly nucleophilic functional group. Its deprotonated form, the thiolate, is an excellent nucleophile and a strong coordinating agent for soft transition metals like palladium (Pd), gold (Au), and copper (Cu). Furthermore, the thiol-disulfide redox couple (-SH / -S-S-) allows it to participate in electron transfer processes, opening avenues in redox catalysis.

  • The Amino (-NH₂) Group: The aromatic amino group is a versatile functional handle. It can act as a Brønsted base, a hydrogen-bond donor, and a nucleophile. In organocatalysis, it can reversibly form iminium or enamine intermediates with carbonyl compounds, a cornerstone of modern asymmetric synthesis.

  • The Dihydro-1,4-benzodioxine Scaffold: This rigid backbone holds the amino and thiol groups in a defined spatial relationship. This structural pre-organization is critical in catalysis, as it can reduce the entropic penalty of binding to substrates or metal centers and can create a specific chiral environment to influence stereoselectivity.

The proximate arrangement of a soft thiol and a harder amino group suggests a potential for bifunctional or cooperative catalysis , where one group activates the electrophile while the other activates the nucleophile, or for serving as a bidentate ligand in transition metal catalysis.

Application Note I: Asymmetric Organocatalysis

Concept: Bifunctional Michael Addition

We propose the use of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol as a bifunctional organocatalyst for the asymmetric Michael addition of ketones to nitro-olefins. In this model, the amino group would form a nucleophilic enamine intermediate with the ketone. Simultaneously, the thiol group could act as a hydrogen-bond donor, activating the nitro-olefin electrophile and directing its approach, thereby controlling the stereochemical outcome of the reaction.

Proposed Catalytic Cycle

Bifunctional Organocatalysis Catalyst Catalyst (Amine-Thiol) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Enamine->Catalyst - H₂O Activated_Complex Ternary Complex (H-Bonding) Enamine->Activated_Complex Nitroolefin Nitro-olefin Nitroolefin->Activated_Complex H-Bond Activation by Thiol Product_Iminium Product-Iminium Adduct Activated_Complex->Product_Iminium C-C Bond Formation Product_Iminium->Catalyst Hydrolysis Product Chiral Product Product_Iminium->Product + H₂O Water H₂O

Caption: Proposed cycle for bifunctional Michael addition.

Experimental Protocol: Asymmetric Michael Addition

Objective: To catalyze the addition of cyclohexanone to β-nitrostyrene.

Materials:

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (Catalyst)

  • Cyclohexanone (Nucleophile)

  • β-Nitrostyrene (Electrophile)

  • Benzoic Acid (Co-catalyst/Additive)

  • Toluene (Solvent)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (9.9 mg, 0.05 mmol, 10 mol%).

  • Add benzoic acid (6.1 mg, 0.05 mmol, 10 mol%).

  • Add 2.0 mL of dry toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv).

  • Add cyclohexanone (147 µL, 1.5 mmol, 3.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analyze the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Table: Reagents and Conditions

Reagent/ParameterQuantityMoles (mmol)Equiv.Role
β-Nitrostyrene74.6 mg0.51.0Electrophile
Cyclohexanone147 µL1.53.0Nucleophile
Catalyst9.9 mg0.050.1Catalyst
Benzoic Acid6.1 mg0.050.1Co-catalyst
Toluene2.0 mL--Solvent
TemperatureRoom Temp.--Condition
Time24-48 h--Condition

Application Note II: Ligand for Transition Metal Catalysis

Concept: Thiol-Amine Ligand for Suzuki-Miyaura Cross-Coupling

The combination of a soft thiol donor and a harder amine donor makes 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol an attractive candidate for a bidentate ligand in transition metal catalysis. We propose its use in stabilizing a palladium center for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in pharmaceutical and materials chemistry. The ligand could potentially form a stable palladacycle that is both robust and highly active.

Proposed Workflow

Suzuki Coupling Workflow cluster_0 Catalyst Preparation cluster_1 Cross-Coupling Reaction Pd_source Pd(OAc)₂ Complex [Pd(L)₂(OAc)₂] Pre-catalyst Pd_source->Complex Ligand Amine-Thiol Ligand Ligand->Complex Aryl_Halide Aryl Halide (Ar-X) Coupled_Product Biaryl Product (Ar-Ar') Complex->Coupled_Product Catalytic Cycle Aryl_Halide->Coupled_Product Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product

Caption: Workflow for Suzuki coupling using the proposed ligand.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To catalyze the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (Ligand, L)

  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃, Base)

  • Dioxane/Water (Solvent mixture)

Procedure:

  • In-situ Catalyst Preparation: In a Schlenk tube under argon, add Pd(OAc)₂ (1.1 mg, 0.005 mmol, 1 mol%).

  • Add the ligand (2.0 mg, 0.01 mmol, 2 mol%).

  • Add 2 mL of dioxane and stir the mixture at room temperature for 20 minutes. A color change should indicate complex formation.

  • Coupling Reaction: To the pre-formed catalyst mixture, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv).

  • Add phenylboronic acid (73.2 mg, 0.6 mmol, 1.2 equiv).

  • Add K₂CO₃ (138.2 mg, 1.0 mmol, 2.0 equiv).

  • Add 0.5 mL of deionized water.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath for 4-6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield 4-methoxybiphenyl.

  • Confirm product identity and purity via GC-MS and NMR spectroscopy.

Data Table: Reagents and Conditions

Reagent/ParameterQuantityMoles (mmol)Equiv.Role
4-Bromoanisole93.5 mg0.51.0Substrate
Phenylboronic Acid73.2 mg0.61.2Coupling Partner
Pd(OAc)₂1.1 mg0.0050.01Pre-catalyst
Ligand (L)2.0 mg0.010.02Ligand
K₂CO₃138.2 mg1.02.0Base
Dioxane/H₂O2 mL / 0.5 mL--Solvent
Temperature80 °C--Condition

Application Note III: Aerobic Redox Catalysis

Concept: Catalytic Aerobic Oxidation of Thiols

The thiol-disulfide redox couple is fundamental in biochemistry and synthetic chemistry. We propose that 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol can act as an organocatalyst for the aerobic oxidation of other thiols to their corresponding disulfides, using molecular oxygen from the air as the terminal oxidant. The amino group may facilitate the process by acting as a base to deprotonate the substrate thiol, increasing its susceptibility to oxidation.

Proposed Catalytic Cycle

Aerobic Thiol Oxidation Cat_SH Catalyst-SH (Amine-Thiol) Cat_S_minus Catalyst-S⁻ Cat_SH->Cat_S_minus Base (Amine) Cat_S_Radical Catalyst-S• Cat_SH->Cat_S_Radical O₂ Mixed_Disulfide Mixed Disulfide Cat-S-S-R Cat_S_minus->Mixed_Disulfide + R-SH - H⁺, -e⁻ Sub_SH Substrate 2 R-SH Sub_SSub Disulfide R-S-S-R Sub_SSub->Cat_SH Regeneration Cat_S_Radical->Cat_SH + e⁻, + H⁺ O2 O₂ (Air) H2O 2 H₂O O2->H2O Mixed_Disulfide->Sub_SSub + R-SH

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Portal: Optimization &amp; Troubleshooting for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Synthesis

Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals scaling the synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals scaling the synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7). As a highly reactive ortho-aminothiol building block, this compound presents unique challenges regarding regioselectivity during ring functionalization and extreme susceptibility to oxidative dimerization.

Below, you will find our validated mechanistic workflows, diagnostic FAQs, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Workflow

The most robust synthetic route avoids the harsh, often low-yielding conditions of the classic Herz reaction. Instead, it leverages the regioselective thiocyanation of 6-amino-1,4-benzodioxane to form a stable 2-aminobenzothiazole intermediate, followed by high-temperature alkaline hydrolysis to unmask the free aminothiol [1].

SynthesisWorkflow SM 6-Amino-1,4-benzodioxane (Starting Material) Step1 Electrophilic Thiocyanation (KSCN, SO2Cl2, <5°C) SM->Step1 Regioselective Attack at C7 Int 2-Aminobenzothiazole Intermediate Step1->Int Cyclization Step2 Alkaline Ring-Opening (KOH, Ethylene Glycol, 150°C) Int->Step2 Nucleophilic Attack at C2 Prod 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol Step2->Prod Hydrolysis & Acidification Byprod Disulfide Dimer (Oxidation Byproduct) Prod->Byprod O2 Exposure (Avoid!)

Synthetic workflow for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol highlighting oxidation risks.

Diagnostics & Troubleshooting (FAQs)

Q1: My final yield of the aminothiol is extremely low, and LC-MS shows a major peak corresponding to [2M-2H]. What is happening? A1: You are observing the formation of the disulfide dimer. Ortho-aminothiols are notoriously susceptible to oxidative dimerization in the presence of ambient oxygen.

  • Causality: The electron-donating amino group increases the electron density on the adjacent sulfur atom, significantly lowering the oxidation potential of the thiol.

  • The Fix: All solvents used during the workup must be rigorously degassed (sparged with Argon or Nitrogen for at least 30 minutes). Furthermore, isolating the product as a hydrochloride salt immediately upon extraction drastically reduces the oxidation rate. Protonating the amine withdraws electron density from the thiol, stabilizing the monomeric form [2].

Q2: During the thiocyanation step, I am getting a complex mixture of regioisomers. How can I improve selectivity for the 7-position? A2: The regioselectivity is dictated by the competing activating groups on the aromatic ring.

  • Causality: While the 1,4-benzodioxane ring features two electron-donating oxygen atoms, the primary directing group is the strongly activating amino group at the 6-position. The thiocyanogen electrophile ( SCN+ ) naturally favors the position ortho to the amine (the 7-position) because the other ortho position (C5) is sterically hindered by the adjacent dioxin ring oxygen. However, if the reaction temperature exceeds 5°C during the addition of the oxidant ( SO2​Cl2​ ), the reaction shifts from thermodynamic to kinetic control, leading to polymerization or attack at the hindered C5 position [1].

  • The Fix: Keep the internal temperature strictly between 0°C and 5°C during oxidant addition.

Q3: The alkaline hydrolysis of the 2-aminobenzothiazole intermediate is stalling at <50% conversion. Can I just boil it longer in aqueous NaOH? A3: No, aqueous NaOH at reflux (~100°C) does not provide sufficient thermal energy to cleave the highly stable benzothiazole ring.

  • Causality: The ring-opening mechanism requires hydroxide to attack the C2 position of the benzothiazole ring, forming a tetrahedral intermediate that collapses to break the C-S bond. This process has a high activation energy barrier.

  • The Fix: Switch the solvent to anhydrous ethylene glycol and use potassium hydroxide (KOH), which is highly soluble in glycols. Refluxing this mixture under a nitrogen atmosphere at 150–160°C will drive the conversion to >95% within 5 hours.

Quantitative Data: Optimization of Hydrolysis Conditions

The table below summarizes the causal relationship between hydrolysis conditions and the isolated yield of the free aminothiol. It demonstrates the absolute necessity of high-boiling solvents and inert atmospheres.

Reagent SystemSolventInternal Temp (°C)Time (h)AtmosphereConversion (%)Isolated Yield (%)
20% NaOH (aq)Water10012Air< 150 (Fully Oxidized)
50% KOH (aq)Water10024Nitrogen4532
KOH (solid)Ethanol7824Nitrogen< 10N/A
KOH (solid)Ethylene Glycol1505Nitrogen> 9584
KOH (solid)Ethylene Glycol1505Air> 9512 (80% Disulfide)

Validated Experimental Protocols

These protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure each mechanistic step has occurred successfully before proceeding.

Step 1: Synthesis of the 2-Aminobenzothiazole Intermediate

(Adapted from established methodologies for 1,4-benzodioxane derivatization 1)

  • Preparation: Dissolve 6-amino-1,4-benzodioxane (1.0 eq, 50 mmol) in 50 mL of chlorobenzene in a 250 mL 3-neck flask equipped with an overhead stirrer and internal thermometer.

  • Reagent Addition: Add Potassium thiocyanate (KSCN) (3.0 eq, 150 mmol) and 2.0 mL of concentrated H2​SO4​ . Stir the suspension to ensure uniform dispersion.

  • Temperature Control: Cool the reaction vessel to 0–5°C using an ice-salt bath.

  • Oxidation/Cyclization: Add Sulfuryl chloride ( SO2​Cl2​ ) (1.1 eq, 55 mmol) dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed 5°C.

  • Heating: Once addition is complete, replace the ice bath with an oil bath and heat the mixture to 100°C for 3 hours.

  • IPC (In-Process Control): Analyze via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.6) should be consumed, replaced by a lower-running, highly UV-active spot ( Rf​ ~0.3).

  • Workup: Cool to room temperature, neutralize carefully with aqueous ammonia, and filter the precipitated 2-amino-5,6-ethylenedioxy-1,4-benzothiazole intermediate. Wash thoroughly with distilled water and dry under vacuum.

Step 2: Alkaline Ring-Opening to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
  • Preparation: Suspend the intermediate from Step 1 (1.0 eq, 30 mmol) in 60 mL of anhydrous ethylene glycol in a Schlenk flask.

  • Base Addition: Add solid Potassium hydroxide (KOH) pellets (15.0 eq, 450 mmol).

  • Deoxygenation (Critical): Purge the reaction vessel with Nitrogen or Argon for 30 minutes. Maintain a positive inert gas pressure for the remainder of the reaction.

  • Hydrolysis: Heat the mixture to 150°C for 5 hours.

  • IPC (In-Process Control): Withdraw a 10 µL aliquot, dilute in degassed water, and add a drop of Ellman’s Reagent (DTNB). An immediate, intense yellow color confirms the successful unmasking of the free thiol.

  • Acidification: Cool the reactor to 0°C. Carefully neutralize the mixture with degassed 6M HCl until the pH reaches exactly 6.0.

  • Extraction & Salt Formation: Extract the aqueous layer with degassed ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ (under Argon), filter, and immediately bubble dry HCl gas through the solution.

  • Isolation: Filter the precipitated 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol hydrochloride salt and dry under a stream of Argon to prevent oxidation 2.

References

  • Title: SYNTHESIS OF 2-R-AMINO-5,6-ETHYLENE-1,4-DIOXYBENZTHIAZOLANE FROM 6-AMINO-1,4-BENZODIOXANE Source: Vestnik TNU (Turdialiev M.Z., Pulatov E.Kh., 2024) URL: [Link]

  • Title: Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan Source: ResearchGate (Murodjon Turdialiev, Elmurod Pulatov) URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers working with 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers working with 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7)[1]. This specific aminothiophenol derivative is a highly valuable building block in drug development, but its electron-rich aromatic system makes it exceptionally prone to rapid oxidation and dimerization into disulfides[2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your workflows.

Section 1: Mechanistic FAQs (Expertise & Causality)

Q1: Why does 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol oxidize so much faster than standard aliphatic thiols? A1: The susceptibility of a thiol to oxidation is directly proportional to the electron density on the sulfur atom. In this compound, both the amino group (-NH₂) and the ethylenedioxy ring act as strong electron-donating groups (EDGs) via resonance and inductive effects. This high electron density lowers the pKa of the thiol, causing it to readily deprotonate into a highly reactive thiolate anion (R-S⁻) even at neutral pH[3]. The thiolate is the actual species that undergoes rapid single-electron oxidation by atmospheric oxygen to form a thiyl radical, which subsequently dimerizes into a disulfide[2].

Q2: How do trace metals in my buffer or solvent contribute to this dimerization? A2: Trace transition metals, particularly Cu²⁺ and Fe³⁺, act as potent catalysts for thiol oxidation[4]. They facilitate the single-electron transfer from the thiolate anion to oxygen. Even low micromolar concentrations of these metals leaching from glassware, spatulas, or low-purity solvents can accelerate dimerization exponentially[5]. This is why the addition of metal chelators like EDTA (1-5 mM) is a mandatory preventative measure[4].

Q3: Can I just use DTT (Dithiothreitol) to keep it reduced during my reactions? A3: While DTT is a common reductant, it is not optimal for highly sensitive, electron-rich aminothiols. DTT requires a pH > 7.0 to be active, which ironically promotes the formation of the reactive thiolate anion of your target compound[5]. Furthermore, DTT itself is highly susceptible to metal-catalyzed air oxidation[5]. We strongly recommend using TCEP (Tris(2-carboxyethyl)phosphine) instead. TCEP operates via a different mechanism (phosphorus-oxygen bond formation), functions perfectly at acidic pH (where your thiol is safely protonated), and does not reduce metals[6].

OxidationPathway A 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol (Protonated, Stable) B Thiolate Anion (R-S⁻) (Highly Reactive) A->B Deprotonation (pH > 6.5) C Thiyl Radical (R-S•) B->C Oxidation (O₂, Cu²⁺, Fe³⁺) D Disulfide Dimer (R-S-S-R) C->D Dimerization D->A TCEP Reduction (pH 1.5 - 9.0)

Mechanistic pathway of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol oxidation and TCEP reduction.

Section 2: Quantitative Comparison of Reducing Agents

To prevent dimerization or rescue oxidized batches, selecting the right reductant is critical. The table below summarizes the quantitative performance of common reductants based on authoritative biochemical standards[5][6].

FeatureTCEP (Recommended)DTT (Dithiothreitol)β-Mercaptoethanol (BME)
Working pH Range 1.5 to 9.0 (Effective at acidic pH)7.0 to 9.0 (Requires basic pH)7.0 to 9.0
Reduction Time < 5 minutes15 - 30 minutes> 30 minutes
Stability at 4°C High (<15% oxidation over 1 week)Low (Rapid oxidation without EDTA)Moderate (Volatile)
Metal Interaction Does not reduce metalsReduces metals (Catalyzes own oxidation)Reduces metals
Odor & Volatility Odorless, Non-volatileFaint odor, SolidPungent, Highly volatile

Section 3: Troubleshooting Guide

Observed IssueCausality / Root CauseCorrective Action
White precipitate forms in the reaction mixture The disulfide dimer is significantly less soluble than the free aminothiol monomer, causing it to crash out of solution[2].Add 2-5 molar equivalents of TCEP directly to the mixture. The precipitate will dissolve as the disulfide is reduced back to the monomer[3].
Sluggish reaction kinetics or low yield Atmospheric oxygen has converted the active thiol into the unreactive disulfide, lowering the effective molarity of your reagent[2].Implement the Freeze-Pump-Thaw degassing protocol (see below) and run the reaction under a positive pressure of Argon[7].
Degradation during column chromatography Silica gel is slightly acidic but contains trace metals and trapped air, which catalyzes on-column oxidation[8].Purge the eluent with Argon for 30 minutes. Consider using a thioacetate protecting group if the free thiol is not strictly required during purification[8].

Section 4: Self-Validating Experimental Protocols

Trustworthiness in the lab relies on self-validating systems. The following protocols are designed with built-in checkpoints to ensure your conditions are truly anaerobic and reductive.

Protocol A: Absolute Solvent Degassing (Freeze-Pump-Thaw)

Sparging (bubbling gas) is insufficient for highly electron-rich aminothiols. The Freeze-Pump-Thaw method is the gold standard for removing dissolved oxygen[2].

  • Preparation : Transfer the required solvent into a heavy-walled Schlenk flask equipped with a high-vacuum stopcock. Add 1 mM EDTA to chelate trace metals[4].

  • Freeze : Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

  • Pump : Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 10–15 minutes to evacuate the headspace of all gases (including O₂).

  • Isolate & Thaw : Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ and place it in a room-temperature water bath. Self-Validation Check: You will observe gas bubbles violently escaping from the thawing solvent—this is the trapped oxygen being released.

  • Cycle : Repeat steps 2-4 for a minimum of three full cycles .

  • Inert Atmosphere : After the final thaw, backfill the flask with ultra-pure Argon gas[7].

Protocol B: Reversing Dimerization (TCEP Rescue)

If your 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol has oxidized during storage, use this protocol to quantitatively rescue the batch[3][9].

  • Dissolution : Dissolve the oxidized compound in a degassed buffer or solvent mixture at pH 5.5–6.0. (Maintaining a slightly acidic pH prevents re-oxidation of the rescued thiol)[3].

  • TCEP Addition : Prepare a fresh 100 mM stock solution of TCEP hydrochloride in degassed water. Add TCEP to your reaction mixture to achieve a final concentration of 10 mM (ensure a 2-to-5-fold molar excess over the estimated disulfide concentration)[3].

  • Incubation : Stir the mixture at room temperature for 15–30 minutes under an Argon atmosphere[9].

  • Validation : Self-Validation Check: If a white precipitate (dimer) was present, the solution will turn completely clear as the highly soluble free thiol is regenerated. You can proceed directly to your next synthetic step, as excess TCEP rarely interferes with downstream thiol-ene or conjugation chemistry[6].

Workflow S1 1. Solvent Preparation (Freeze-Pump-Thaw + 1mM EDTA) S2 2. Reaction Setup (Schlenk Line / Argon Atmosphere) S1->S2 S3 3. Thiol Addition (Add 7-Amino...thiol at pH < 6.5) S2->S3 S4 4. In-Process Monitoring (Check for Dimer Precipitate) S3->S4 S5 5. TCEP Rescue (Add 2-5 eq TCEP if oxidized) S4->S5 If Precipitate Forms

Standard anaerobic workflow for handling highly sensitive aminothiols.

References

  • Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80. Available at:[Link]

  • Interchim. "TCEP - Hydrosoluble reagent to protect sulfhydryls or cleave disulfide bridges." Technical and Scientific Information. Available at:[Link]

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Available at:[Link]

  • Held, J. M., & Gibson, B. W. (2012). "Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications." Proteomics, 12(4-5), 569–581. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in Aqueous Media

Welcome to the Technical Support Center for handling 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol . This compound presents unique challenges in aqueous drug development and biochemical assays due to its highly hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol . This compound presents unique challenges in aqueous drug development and biochemical assays due to its highly hydrophobic core and reactive functional groups. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the mechanistic causality behind its insolubility and self-validating protocols to ensure your experiments succeed.

Molecular Profiling & The Causality of Insolubility

To effectively solubilize this compound, we must first understand the thermodynamic and kinetic barriers preventing its dissolution:

  • The Hydrophobic Core: The 1,4-benzodioxine ring is a highly lipophilic, non-polar ether system. Without ionization of its functional groups, water molecules cannot form favorable hydrogen-bond networks around this core, leading to rapid hydrophobic exclusion and precipitation[1].

  • pH-Dependent Ionization: The molecule contains a primary amine (-NH2) and a free thiol (-SH). At physiological pH (7.4), the amine is predominantly uncharged (typical aniline pKa ~4.5), and the thiol remains protonated (pKa ~6.5–8.0). This neutral state maximizes the molecule's hydrophobicity[2].

  • Oxidative Dimerization (The Kinetic Trap): Free thiols are highly susceptible to auto-oxidation in the presence of dissolved oxygen. This reaction forms a covalent disulfide bond, creating a dimer. Dimerization doubles the molecular weight, eliminates the polar -SH groups, and drastically reduces solubility, causing immediate precipitation[3].

OxidationLogic Monomer Free Thiol (Monomer) Soluble with Co-solvents Dimer Disulfide Dimer Highly Insoluble Monomer->Dimer Oxidation Dimer->Monomer Reduction TCEP TCEP (Reducing Agent) Kinetic Control TCEP->Monomer O2 Dissolved O2 / Air Oxidative Stress O2->Dimer

Figure 1: Mechanistic pathway of oxidative dimerization and its reversal via TCEP reduction.

Solubilization Decision Workflow

Your solubilization strategy must be dictated by the pH requirements of your downstream assay. Use the following decision tree to select the appropriate intervention.

SolubilityWorkflow Start Solid 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol Step1 Add Reducing Agent (e.g., 5-50 mM TCEP) Start->Step1 Prevent Oxidation Decision1 Target pH? Step1->Decision1 PathAcid Acidic (pH 2-4) Protonates Amine (-NH3+) Decision1->PathAcid Low pH PathBase Basic (pH 9-10) Deprotonates Thiol (-S-) Decision1->PathBase High pH PathNeutral Neutral (pH 7.4) High Precipitation Risk Decision1->PathNeutral Physiol. pH Step2 Add Co-solvent / Carrier (DMSO, PEG, or Polymers) PathAcid->Step2 PathBase->Step2 PathNeutral->Step2 Mandatory Success Stable Aqueous Solution (Validated via UV-Vis) Step2->Success

Figure 2: Decision tree for optimizing the aqueous solubility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps. You must verify both the physical state (absence of aggregates) and the chemical state (absence of disulfides) of your solution.

Protocol A: Acidic Solubilization (Recommended for Maximum Stability)

By lowering the pH to 3.0, we force the protonation of the primary amine, creating a highly soluble ammonium cation[2]. We utilize Tris(2-carboxyethyl)phosphine (TCEP) because, unlike Dithiothreitol (DTT), TCEP does not rely on thiolate formation and remains a potent reductant at highly acidic pH levels[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer adjusted to pH 3.0. Degas the buffer by sparging with Argon or N2 for 15 minutes to displace dissolved oxygen.

  • Reductant Addition: Add TCEP-HCl to the buffer to achieve a final concentration of 10 mM. TCEP is highly soluble in water (up to 310 g/L) and will provide sustained protection against oxidation[5].

  • Wetting Phase: Weigh 5 mg of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol into a microcentrifuge tube. Add 50 µL of pure DMSO (Co-solvent) and vortex until a clear, concentrated organic stock is formed.

  • Aqueous Integration: Slowly add 950 µL of the degassed TCEP/Acetate buffer to the DMSO stock while vortexing continuously. This yields a 5 mg/mL solution at 5% DMSO.

  • System Validation (Self-Check):

    • Physical Validation: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-precipitates.

    • Chemical Validation: Perform an Ellman’s Reagent (DTNB) assay. A strong yellow absorbance at 412 nm confirms the thiols remain in their free, unoxidized state.

Protocol B: Physiological pH (7.4) Solubilization via Macromolecular Carriers

If your assay requires physiological pH, the compound will be uncharged and highly prone to precipitation. We must use a carrier system, such as hyperbranched polyester polyols or cyclodextrins, which encapsulate the hydrophobic benzodioxine core while presenting a hydrophilic exterior to the aqueous solvent[6].

Step-by-Step Methodology:

  • Carrier Preparation: Dissolve your chosen hyperbranched polyol or Hydroxypropyl-β-Cyclodextrin (HPβCD) at 10% w/v in PBS (pH 7.4).

  • Reduction: Add 5 mM TCEP to the PBS/Carrier solution. (Note: TCEP oxidizes faster in phosphate buffers at neutral pH, so this must be prepared fresh immediately before use[5]).

  • Complexation: Add the solid compound directly to the carrier solution. Sonicate in a water bath (room temperature, 130 W) for 15 minutes. The carrier will dynamically encapsulate the hydrophobic amines[6].

  • System Validation (Self-Check): Centrifuge the solution at 14,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. If no pellet is present, the complexation was successful.

Frequently Asked Questions (Troubleshooting)

Q: My solution turns cloudy after 30 minutes on the bench. What is happening? A: This is classic disulfide precipitation. Dissolved oxygen in your buffer is oxidizing the free thiols into insoluble dimers. Ensure you are degassing your buffers and using TCEP. TCEP is resistant to air oxidation and provides sustained reduction, unlike generic thiol-based reductants[5].

Q: Can I use DTT instead of TCEP to prevent oxidation? A: It depends entirely on your working pH. DTT is a potent reducing agent, but its mechanism requires the formation of a thiolate anion. As the pH falls below 7.0, DTT becomes a significantly less potent nucleophile[3]. If you are using Protocol A (pH 3.0) to protonate the amine, TCEP is mandatory because its phosphine-based mechanism is highly effective at low pH[4].

Q: Why does the compound dissolve easily in DMSO but crash out immediately when I add water? A: This is known as "solvent shifting." The benzodioxine core is highly hydrophobic[1]. When the DMSO is diluted by water, the dielectric constant of the environment changes rapidly. If the pH is neutral (meaning the amine is uncharged), the hydrophobic effect forces the molecules to aggregate. You must either adjust the pH to ionize the molecule[2] or provide a hydrophobic pocket (like a cyclodextrin or hyperbranched polymer) for the molecule to reside in[6].

Quantitative Data Summary

Use the table below to benchmark your expected solubility limits and stability based on the chosen strategy.

Solubilization StrategyTarget pHRequired AdditivesEstimated Solubility LimitExpected Stability (Half-life)
Acidic Protonation 2.0 - 4.05-10 mM TCEP, 5% DMSO~5.0 - 10.0 mg/mL> 48 hours
Basic Deprotonation 9.0 - 10.05 mM TCEP, 5% DMSO~2.0 - 5.0 mg/mL~ 24 hours (Base-catalyzed degradation risk)
Macromolecular Carrier 7.0 - 7.410% w/v Carrier, 5 mM TCEP~1.0 - 3.0 mg/mL> 24 hours
Unoptimized Aqueous 7.4None< 0.1 mg/mL< 30 minutes (Rapid dimerization)

References

  • 1,4-Benzodioxan Chemical Properties, Uses, Production - ChemicalBook.
  • TCEP or DTT? - Proteomics and Mass Spectrometry Core Facility, Penn State University.
  • TCEP•HCl Product Information - Thermo Fisher Scientific.
  • Solubility and pH of amines - International School of Siem Reap (ISSR).
  • Dithiothreitol - Wikipedia.
  • Hyperbranched polyester polyol derivative as drug solubilizer - Freie Universität Berlin.

Sources

Optimization

Purification and chromatography methods for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Technical Support Center: Purification & Chromatography of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Audience: Researchers, scientists, and drug development professionals. Objective: Provide field-proven, mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Audience: Researchers, scientists, and drug development professionals. Objective: Provide field-proven, mechanistic troubleshooting and standardized protocols for the isolation and purification of highly reactive ortho-aminothiophenol derivatives.

Section 1: The Chemical Causality of Purification Challenges

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a bifunctional building block featuring an electron-rich benzodioxine ring, a primary amine, and a free thiol group[1]. The proximity of the amine and thiol (the ortho-aminothiophenol motif) creates a highly reactive microenvironment that dictates all downstream handling.

  • Oxidative Dimerization: The electron-donating nature of the benzodioxine oxygen atoms increases the electron density on the aromatic ring, significantly lowering the oxidation potential of the thiol. In the presence of ambient oxygen or trace transition metals, the thiol rapidly oxidizes to form a 4,4'-disulfanediyldianiline-type disulfide dimer[2][3].

  • Zwitterionic Interactions: During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the basic amine (pKa ~4.5) can interact with unendcapped silanol groups on silica-based stationary phases, leading to severe peak tailing and poor resolution[4].

  • Metal Complexation: The ortho-aminothiophenol moiety acts as a potent bidentate ligand. It can chelate with stainless steel frits and tubing in standard HPLC systems, causing irreversible sample loss and peak broadening.

Section 2: Troubleshooting FAQs

Q1: During LC-MS analysis, my target mass is missing, but I see a dominant peak with exactly double the molecular weight minus 2 Da. What happened? A1: This is the classic signature of oxidative dimerization. Two molecules of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol have oxidized to form a disulfide bond (-S-S-), losing two protons in the process[2]. Causality & Solution: Oxidation is dramatically accelerated by basic pH and dissolved oxygen. To self-validate your sample, add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to your analytical vial, incubate for 30 minutes, and reinject[5][6]. TCEP will quantitatively cleave the disulfide bond back to the free thiol without interfering with UV detection.

Q2: My compound exhibits severe peak tailing on a standard C18 column, and the retention time shifts between runs. How can I resolve this? A2: The peak tailing is caused by secondary electrostatic interactions between the free amino group and residual anionic silanols on the silica matrix. Causality & Solution: You must operate at a pH significantly lower than the pKa of the amine to ensure it remains fully protonated. Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases[4]. TFA acts as an ion-pairing agent, masking the amine and dramatically sharpening the peak shape while simultaneously stabilizing the thiol against oxidation.

Q3: My purified fractions degrade completely during solvent removal on the rotary evaporator. How do I isolate the final product safely? A3: Rotary evaporation exposes the highly reactive, concentrated thiol to heat and oxygen simultaneously, which is catastrophic for ortho-aminothiophenols[2][3]. Causality & Solution: Never use heat to dry this compound. Instead, flash-freeze your HPLC fractions using liquid nitrogen and remove the solvent via lyophilization (freeze-drying). Backfill the lyophilizer with Argon gas before opening, and store the resulting powder at -80°C under an inert atmosphere.

Section 3: Mechanistic Visualizations

OxidationReduction A Free Thiol (Active) 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol D O2 / Trace Metals (Oxidation) A->D B Disulfide Dimer (Artifact) Oxidized State C TCEP / DTT (Reduction) B->C C->A Cleaves S-S bond D->B Accelerated at pH > 7

Fig 1: Oxidation-reduction cycle of ortho-aminothiophenols and chemical intervention.

PurificationWorkflow N1 1. Crude Sample (Under Argon) N2 2. TCEP Reduction (10 mM, 30 min) N1->N2 N3 3. RP-HPLC (0.1% TFA Modifier) N2->N3 N4 4. Fraction Collection (Degassed Tubes) N3->N4 N5 5. Lyophilization (Argon Backfill) N4->N5

Fig 2: Optimized purification workflow for highly reactive thiols.

Section 4: Standardized Experimental Protocol

RP-HPLC Purification of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

This protocol is engineered as a self-validating system; the inclusion of TCEP and acidic modifiers ensures that the compound remains in its monomeric, protonated state throughout the chromatographic run[5][7].

Step 1: Mobile Phase Preparation

  • Prepare Solvent A: HPLC-grade Water + 0.1% v/v TFA.

  • Prepare Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Critical Step: Sparge both solvents with Argon gas for 15 minutes to displace dissolved oxygen prior to connecting them to the HPLC system.

Step 2: Sample Preparation

  • Dissolve the crude mixture in a 1:1 mixture of Solvent A and Solvent B.

  • Add TCEP hydrochloride to a final concentration of 10 mM.

  • Vortex and incubate at room temperature for 30 minutes to reduce any pre-formed disulfides[6].

  • Filter the sample through a 0.22 µm PTFE syringe filter (avoid nylon filters, which can bind the compound).

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm), fully endcapped to minimize silanol interactions.

  • Flow Rate: 15 mL/min (preparative scale).

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV at 254 nm and 280 nm.

Step 4: Recovery and Storage

  • Collect fractions into pre-chilled tubes that have been flushed with Argon.

  • Immediately flash-freeze the pooled fractions containing the target compound in liquid nitrogen.

  • Lyophilize to dryness. Store the final solid at -80°C in an amber vial backfilled with Argon.

Section 5: Quantitative Data & Optimization

To facilitate rapid decision-making during method development, the following table summarizes the effects of various mobile phase additives on the chromatography of aminothiophenols.

Mobile Phase AdditivepH RangeEffect on Amine (-NH₂ group)Effect on Thiol (-SH group)Overall Recommendation
0.1% TFA 2.0 - 2.5Fully protonated (prevents tailing)Fully protonated (resists oxidation)Optimal for RP-HPLC[4].
0.1% Formic Acid 2.7 - 3.0Protonated (minor tailing possible)ProtonatedGood alternative for LC-MS compatibility.
10 mM Ammonium Acetate 6.5 - 7.0Partially deprotonated (severe tailing)Partially deprotonated (rapid oxidation)Avoid . Causes sample degradation on-column.
0.1% Ammonia 10.0 - 10.5Fully deprotonatedFully deprotonated (thiolate forms)Critical Failure . Immediate disulfide formation[2].

Section 6: References

  • [1] 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid - Smolecule. Smolecule. 1

  • [2] How to prevent oxidation of 2-aminothiophenol during benzothiazoline synthesis. Benchchem.2

  • [4] AUGMENTATION DE LA DÉTECTABILITÉ DES MÉTABOLITES PHOSPHORYLÉS ET THIOLS PAR CHROMATOGRAP. Archipel UQAM. 4

  • [5] Pent-2-ene-1-thiol - Experimental Protocol: Solid-Phase Extraction. Benchchem. 5

  • [6] Pentane-3-thiol | 616-31-9 - Procedure for Disulfide Reduction. Benchchem. 6

  • [3] Phytotoxicity Study of Ortho-Disubstituted Disulfides and Their Acyl Derivatives. ACS Omega.3

  • [7] 3,4-Difluorothiophenol | 60811-24-7 - Purification of thiols. Benchchem.7

Sources

Troubleshooting

Troubleshooting low reactivity of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in substitutions

Technical Support Center: Troubleshooting 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Reactivity Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Reactivity

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized ortho-aminothiophenols. 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a remarkably versatile bifunctional building block, primarily used in the synthesis of benzothiazoles and functionalized thioethers. However, its electron-rich 1,4-benzodioxine core amplifies both its nucleophilicity and its susceptibility to oxidation. This often leads to low reactivity in intended pathways due to competitive side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these experimental bottlenecks.

Troubleshooting Start Low Yield / Poor Reactivity Check1 Is the mixture dark/tarry? Start->Check1 Path1 Oxidative Dimerization Check1->Path1 Yes Check2 Multiple spots on TLC? Check1->Check2 No Sol1 Use Ar/N2 & Degassed Solvents Path1->Sol1 Path2 Poor Chemoselectivity Check2->Path2 Yes Check3 Intermediate mass detected? Check2->Check3 No Sol2 Optimize Base & Electrophile Path2->Sol2 Path3 Incomplete Cyclization Check3->Path3 Yes Sol3 Add Mild Oxidant (e.g., I2, CuBr2) Path3->Sol3

Caption: Diagnostic workflow for troubleshooting 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture turn into a dark, insoluble tar shortly after adding the base? Causality: The electron-donating oxygen atoms of the 1,4-benzodioxine ring drastically increase the electron density of the aromatic system. This lowers the oxidation potential of the thiol group, making it hyper-susceptible to aerobic oxidation[1]. When exposed to atmospheric oxygen, especially under basic conditions, thiyl radicals form and rapidly dimerize into disulfides, which can further polymerize into dark, tarry byproducts[2]. Actionable Fix: Always use freshly purified starting material. Perform the reaction under a strict argon or nitrogen atmosphere using rigorously degassed solvents. If disulfide formation has already occurred, adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during the reaction or workup can reverse dimerization in situ.

Q2: I am trying to perform an S-alkylation, but NMR shows a mixture of S-alkylated, N-alkylated, and bis-alkylated products. How do I control chemoselectivity? Causality: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol contains both a "hard" nucleophile (the amine) and a "soft" nucleophile (the thiol). According to Hard-Soft Acid-Base (HSAB) theory, chemoselectivity is dictated by the nature of the electrophile and the base. Strong bases deprotonate both functional groups, leading to competitive N-alkylation or acylation[3]. Actionable Fix: Exploit the pKa differential. The thiol (pKa ~6.5) is significantly more acidic than the amine. Use a mild, heterogeneous base like K2CO3 or a weak organic base like N,N-diisopropylethylamine (DIPEA) to selectively generate the highly nucleophilic thiolate. Pair this with a soft electrophile (e.g., alkyl iodides or benzyl bromides) at lower temperatures (0°C to RT) to kinetically favor S-alkylation over N-alkylation.

Q3: My goal is to synthesize a benzothiazole via condensation with an aldehyde, but LC-MS shows a mass corresponding to the uncyclized intermediate (+2 Da). How do I drive it to completion? Causality: The condensation of 2-aminothiophenols with aldehydes initially forms a Schiff base, which undergoes intramolecular nucleophilic attack by the thiol to form a benzothiazoline intermediate. Aromatization to the stable benzothiazole requires the removal of two protons and two electrons[4]. Without a dedicated oxidant or catalytic system, the reaction stalls at the benzothiazoline stage[2]. Actionable Fix: Introduce a mild oxidant or a catalytic system. Molecular iodine (I2), copper(II) bromide (CuBr2), or visible-light photoredox catalysts (e.g., Acr+-Mes) under aerobic conditions are highly effective at driving the final oxidative aromatization step[3][5].

Mechanism SM Starting Material Aminothiophenol Imine Intermediate 1 Schiff Base SM->Imine + Aldehyde - H2O Aldehyde Electrophile Aldehyde Aldehyde->Imine Thiazoline Intermediate 2 Benzothiazoline Imine->Thiazoline Intramolecular S-Attack Product Final Product Benzothiazole Thiazoline->Product Oxidation (- 2H+, - 2e-)

Caption: Mechanistic pathway for the synthesis of benzothiazoles from ortho-aminothiophenols.

Section 2: Quantitative Data Summarization

To assist in selecting the optimal conditions for your specific transformation, the following table summarizes field-validated parameters for controlling the reactivity of electron-rich ortho-aminothiophenols.

Reaction TargetReagents / CatalystBase / OxidantTemp / AtmChemoselectivityTypical Yield
S-Alkylation Alkyl Halide (Soft)K2CO3 (1.1 eq)0°C to RT / Ar>95% S-Alkylation85 - 92%
N-Acylation Acyl Chloride (Hard)Choline ChlorideHeating / Air>90% N-Acylation[3]60 - 75%
Benzothiazole AldehydeSulfated TungstateRT / UltrasoundComplete Cyclization[4]90 - 98%
Benzothiazole Terminal AlkyneCu-Catalyst / Visible LightRT / O2 (Air)Complete Cyclization[5]82 - 94%
Benzothiazole Carboxylic AcidMolecular Iodine (I2)Solvent-free / AirComplete Cyclization[2]66 - 97%

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective S-Alkylation (Inert Conditions) Design Rationale: This protocol utilizes a weak base to selectively deprotonate the thiol without activating the amine, while strict inert conditions prevent oxidative dimerization. Self-Validation: The protocol incorporates an Ellman's reagent spot-test to confirm the complete consumption of the free thiol, ensuring the reaction does not stall.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 mmol) in rigorously degassed anhydrous DMF (5.0 mL) under Argon.

  • Base Addition: Add anhydrous K2CO3 (1.1 mmol). Stir at 0°C for 15 minutes to generate the thiolate. (Note: The solution may turn slightly yellow, but should not turn dark brown/black, which indicates oxidation).

  • Electrophile Addition: Dropwise, add the soft electrophile (e.g., benzyl bromide, 1.05 mmol) over 5 minutes.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Withdraw a 5 µL aliquot, dilute in buffer, and add a drop of Ellman's Reagent (DTNB). A lack of intense yellow color confirms the complete consumption of the free thiol.

  • Workup: Quench with degassed water (15 mL), extract with EtOAc (3 x 10 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: One-Pot Aerobic Synthesis of Benzothiazole Derivatives Design Rationale: This protocol forces the condensation and subsequent cyclization using a mild Lewis acid/oxidant system, driving the stalled benzothiazoline intermediate to the fully aromatic benzothiazole[2]. Self-Validation: Benzothiazolines are typically non-fluorescent, whereas fully conjugated benzothiazoles exhibit strong UV fluorescence. TLC monitoring under a 365 nm UV lamp provides real-time validation of aromatization.

  • Setup: In a round-bottom flask open to the air, dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (1.0 mmol) and the target aldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of molecular iodine (10 mol%) or sulfated tungstate[4].

  • Heating: Reflux the mixture (approx. 78°C) for 2–4 hours.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate. Observe under a 365 nm UV lamp. The disappearance of the starting materials and the emergence of a highly fluorescent blue/green spot indicates successful oxidative aromatization to the benzothiazole.

  • Workup: Cool the mixture to room temperature. Quench the iodine with a saturated aqueous solution of sodium thiosulfate (5 mL). Extract with dichloromethane (3 x 15 mL), dry over MgSO4, and purify via recrystallization from absolute ethanol[1].

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. nih.gov.
  • Visible light initiated amino group ortho-directed copper(i)-catalysed aerobic oxidative C(sp)–S coupling reaction: synthesis of substituted 2-phenylbenzothiazoles via thia-Wolff rearrangement. rsc.org.
  • Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. kjscollege.com.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. benchchem.com.
  • Preventing side reactions during the synthesis of benzothiazole derivatives. benchchem.com.

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Derivatives

Welcome to the Technical Support Center for handling 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol and its derivatives. This bifunctional o-aminothiophenol building block is highly valued in drug development for synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol and its derivatives. This bifunctional o-aminothiophenol building block is highly valued in drug development for synthesizing benzothiazoles and functionalized heterocycles. However, the electron-donating nature of the fused 1,4-benzodioxine ring significantly amplifies the nucleophilicity and oxidative susceptibility of both the thiol and amino groups.

This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature in controlling reaction causality, regioselectivity, and structural integrity.

Part 1: Troubleshooting FAQs (Thermodynamic vs. Kinetic Control)

Q1: Why does my reaction mixture turn cloudy and yield a dimeric byproduct when heated above 60°C? A1: The causality here is oxidative dimerization. o-Aminothiophenols are highly prone to oxidation, forming stable bis(2-aminophenyl) disulfides. The electron-rich benzodioxine ring accelerates this process. At elevated temperatures (>60°C) in the presence of even trace atmospheric oxygen, the free thiol rapidly oxidizes[1]. Solution: Always degas your solvents and run the reaction under a strict Argon/N₂ atmosphere. If your starting material has already dimerized, you must increase the temperature to 120°C in the presence of a reductant (e.g., BH₃NH₃) to cleave the robust S–S bond prior to further functionalization[1].

Q2: I am synthesizing a benzothiazole derivative. Should I use traditional high-heat condensation (e.g., PPA at 150°C) or room-temperature catalytic methods? A2: Avoid high-heat condensation for this specific substrate. Traditional methods using polyphosphoric acid (PPA) require harsh heating (110–220°C)[2]. While effective for simple anilines, these thermodynamic extremes will degrade the sensitive 1,4-benzodioxine ring, leading to polymerization and tar formation. Solution: Shift to kinetic control by utilizing room-temperature (20–25°C) catalytic protocols. Catalysts such as TiCl₃(OTf) or NH₄Cl effectively activate aldehydes for condensation with o-aminothiophenols at ambient temperatures, preserving the integrity of the benzodioxine core[3][4].

Q3: How does temperature dictate the regioselectivity of alkylation (S- vs. N-alkylation)? A3: Regioselectivity is strictly temperature-dependent. The thiol (-SH) is a "softer," highly polarizable nucleophile compared to the amine (-NH₂). At lower temperatures (0–20°C), kinetic control dominates, strictly favoring S-alkylation. As the temperature rises above 60°C, the reaction enters thermodynamic control; the activation energy barrier for the "harder" amine is overcome, leading to competitive N-alkylation or unwanted S,N-dialkylation. Keep the reaction chilled to maintain >95% S-selectivity.

Part 2: Quantitative Data – Temperature Optimization Matrix

Use the following empirically derived matrix to select the optimal temperature and catalytic system for your desired transformation.

Reaction PathwayOptimal Temp RangeRecommended Catalyst / ReagentsKinetic / Thermodynamic StateExpected Outcome & Yield
Selective S-Alkylation 0°C – 20°CMild Base (K₂CO₃), Alkyl HalideKinetic Control>90% S-alkylated product; intact amine.
Mild Benzothiazole Cyclization 20°C – 25°CTiCl₃(OTf) or NH₄Cl, AldehydeKinetic Control85–95% yield; zero ring degradation[3].
Disulfide Cleavage & Cyclization 120°CBH₃NH₃, CO₂ or AldehydeThermodynamic Control80% yield; required only if S-S bonds formed[1].
Uncatalyzed Condensation 150°C – 220°CPPA, Carboxylic AcidThermodynamic Control<40% yield; high risk of benzodioxine cleavage[2].

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Room-Temperature Benzothiazole Synthesis (Mild Conditions)

This protocol utilizes kinetic control to prevent thermal degradation of the benzodioxine ring while achieving high-yield cyclization[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve 1.0 equivalent of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in anhydrous ethanol (0.2 M).

  • Activation: Add 1.0 equivalent of the desired aryl aldehyde, followed by 10 mol% of TiCl₃(OTf) catalyst.

  • Reaction: Stir the mixture continuously at ambient temperature (20–25°C) for 1–2 hours. Do not apply heat.

  • Self-Validation Checkpoint 1 (Thiol Consumption): Withdraw a 10 µL aliquot and react it with Ellman's reagent (DTNB) in buffer. The absence of a bright yellow color (measured at 412 nm) confirms the complete consumption of the free thiol, validating the end of the initial condensation phase.

  • Self-Validation Checkpoint 2 (Cyclization): Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active starting material and the appearance of a single new blue-fluorescent spot under 365 nm UV light confirms successful cyclization.

  • Workup: Filter the catalyst (which can be washed and reused), concentrate the filtrate under reduced pressure, and recrystallize from hot ethanol.

Protocol B: High-Temperature Disulfide Cleavage

If your starting material was exposed to air and formed a bis(2-aminophenyl) disulfide dimer, room-temperature protocols will fail. You must thermally force the cleavage of the S–S bond[1].

Step-by-Step Methodology:

  • Preparation: Suspend the disulfide dimer in anhydrous DMSO in a pressure tube.

  • Reduction: Add 3.0 equivalents of borane-ammonia complex (BH₃NH₃) as a reducing agent.

  • Thermal Cleavage: Seal the tube and heat strictly to 120°C for 12 hours. Causality note: Temperatures below 100°C will result in incomplete S–S bond cleavage, while temperatures above 140°C will degrade the benzodioxine core.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The disappearance of the dimer mass peak [M+H]⁺ and the appearance of the monomeric thiol mass confirms successful reductive cleavage, allowing you to proceed with cyclization.

Part 4: Mechanistic & Workflow Visualization

The following diagram illustrates the temperature-dependent reaction pathways, highlighting the divergence between kinetic stabilization and thermodynamic degradation.

G SM 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol LowTemp Low Temp (0-60°C) SM->LowTemp Mild Conditions HighTemp High Temp (100-150°C) SM->HighTemp Thermal Stress Oxidation Disulfide Dimerization (Oxidative Side Reaction) LowTemp->Oxidation O2 Exposure S_Alk Kinetic S-Alkylation (High Selectivity) LowTemp->S_Alk Electrophiles Mild_BT Benzothiazole Cyclization (Catalyzed) LowTemp->Mild_BT Aldehydes + Catalyst (e.g. TiCl3) Harsh_BT Benzothiazole Cyclization (Uncatalyzed/PPA) HighTemp->Harsh_BT Carboxylic Acids Degradation Benzodioxine Ring Degradation HighTemp->Degradation Prolonged Heating Oxidation->Harsh_BT Reductants (>120°C)

Reaction pathways of benzodioxine-6-thiol derivatives based on temperature control.

References

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: nih.gov URL:[Link][2]

  • Synthesis of substituted benzothiazole using TiCl3(OTf) as a catalyst at ambient temperature Source: yu.edu.jo URL: [Link][3]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: mdpi.com URL: [Link][4]

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 Source: rsc.org URL:[Link][1]

Sources

Troubleshooting

Resolving NMR peak overlaps in 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol crude mixtures

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation in organic chemistry. However, its power can be hampered when analyzing complex, crude reaction mixtures, wher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation in organic chemistry. However, its power can be hampered when analyzing complex, crude reaction mixtures, where signals from the desired product, starting materials, byproducts, and impurities overlap, creating an indecipherable spectral region. This guide provides a comprehensive troubleshooting framework specifically tailored to resolving peak overlap issues encountered during the analysis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol and its synthetic intermediates.

Our approach moves from simple, rapid adjustments to more advanced, information-rich 2D NMR techniques. We will not only describe the how but also the fundamental why, empowering you to make informed decisions to solve your specific spectral challenges.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap particularly problematic in crude mixtures of this compound?

A1: The structure of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol contains several proton environments that are prone to overlap, especially in a non-purified sample:

  • Aromatic Protons: The protons on the substituted benzene ring have similar electronic environments, causing their chemical shifts to fall within a narrow range. In a crude mixture, these can easily overlap with aromatic signals from starting materials or byproducts.

  • Dihydrodioxine Protons: The four protons of the -OCH₂CH₂O- moiety often appear as a complex multiplet.

  • Exchangeable Protons: The amine (-NH₂) and thiol (-SH) protons exhibit variable chemical shifts and peak broadening due to chemical exchange, which is highly sensitive to solvent, concentration, and temperature.

  • Impurities: Crude mixtures contain residual solvents, unreacted starting materials, and regioisomers or side-products (e.g., disulfides from thiol oxidation), all of which add signals to the spectrum, increasing the likelihood of overlap.[1][2][3][4][5]

Q2: I've run a standard ¹H NMR in CDCl₃ and the aromatic region is just an uninterpretable multiplet. What is my first step?

A2: Before resorting to advanced experiments, simple modifications to the sample environment can often resolve peak overlap. The most immediate and cost-effective step is to change the deuterated solvent. The choice of solvent can alter the chemical shifts of your analyte through specific solute-solvent interactions.[6] For instance, switching from a relatively inert solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can induce significant changes in chemical shifts, an effect known as the Aromatic Solvent-Induced Shift (ASIS). These aromatic solvents create a magnetically anisotropic environment that can differentially shield or deshield protons based on their spatial orientation relative to the solvent molecule, often spreading out crowded signals.

Q3: What is quantitative NMR (qNMR) and can it be used on a crude mixture with overlapping peaks?

A3: Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[7][8][9] The fundamental principle is that the signal intensity is directly proportional to the number of nuclei responsible for the resonance.[9] While powerful, qNMR requires well-resolved, non-overlapping signals for accurate integration. If the key signals of your target compound and the internal standard are overlapped with impurities, direct qNMR will be inaccurate.[10][11] However, the techniques described in this guide to resolve peak overlap can subsequently enable an accurate qNMR analysis of the crude mixture.

Troubleshooting Guide: From Simple Fixes to Advanced Solutions

When faced with an overlapped spectrum, a systematic approach is key. The following workflow provides a decision-making framework for resolving these issues.

G cluster_0 Initial Analysis cluster_1 Level 1: Sample Environment Modification cluster_2 Level 2: Chemical Modification cluster_3 Level 3: Advanced 2D NMR start Acquire ¹H NMR in Standard Solvent (e.g., CDCl₃) overlap Significant Peak Overlap? start->overlap solvent Change Solvent (e.g., Benzene-d₆, DMSO-d₆) overlap->solvent Yes end_node Peaks Resolved & Assignable overlap->end_node No temp Vary Temperature (VT-NMR) solvent->temp overlap_L1 Overlap Resolved? temp->overlap_L1 reagent Use Lanthanide Shift Reagent (LSR) overlap_L1->reagent No overlap_L1->end_node Yes overlap_L2 Overlap Resolved? reagent->overlap_L2 cosy Run ¹H-¹H COSY / TOCSY overlap_L2->cosy No overlap_L2->end_node Yes hsqc Run ¹H-¹³C HSQC hmbc Run ¹H-¹³C HMBC hmbc->end_node

Figure 1: Decision workflow for resolving overlapping NMR signals.
Issue 1: Aromatic and/or Aliphatic Signals are Severely Overlapped
Solution A: Varying the Solvent
  • Causality: Solvents do more than just dissolve the sample; they create a local magnetic environment. Aromatic solvents like benzene-d₆ or pyridine-d₅ induce differential shifts by associating with electron-deficient parts of the solute molecule. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ will strongly interact with the -NH₂ and -SH protons, dramatically changing their chemical shifts and often sharpening the signals.[6][12] Even mixing deuterated solvents can sometimes provide the ideal separation.[13]

  • Protocol:

    • Acquire a standard ¹H NMR spectrum in a common, non-interacting solvent (e.g., CDCl₃).

    • Prepare new, identical samples (by concentration) in different deuterated solvents such as Benzene-d₆, DMSO-d₆, Acetone-d₆, and Methanol-d₄.

    • Acquire spectra for each sample under identical experimental parameters (temperature, number of scans).

    • Compare the spectra to identify the solvent system that provides the best signal dispersion.

Solution B: Varying the Temperature (VT-NMR)
  • Causality: The chemical shift of a proton is an average of its environment over time. Many molecules, including our target, exist in multiple conformations that are rapidly interconverting at room temperature. Changing the temperature alters the relative populations of these conformers and the rate of their exchange.[14][15] This can lead to significant, non-uniform changes in chemical shifts across the molecule, often resolving signals that overlap at a single temperature.[14][16][17] This is particularly effective for molecules with exchangeable protons (-NH₂, -SH) involved in hydrogen bonding.[14]

  • Protocol:

    • Choose a solvent with a wide liquid range (e.g., Toluene-d₈, DMSO-d₆).

    • Acquire a reference spectrum at ambient temperature (e.g., 298 K).

    • Incrementally increase the temperature (e.g., in 10 K steps: 308 K, 318 K, 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring the spectrum.[18]

    • If resolution does not improve, repeat the process by decreasing the temperature from ambient.

    • Analyze the stacked spectra to find the temperature with optimal peak separation.

TechniqueTime/ExperimentComplexityKey AdvantageMain Limitation
Solvent Change Low (10-15 min)LowSimple, rapid, and can cause large shift changes.Requires multiple samples; solubility may be an issue.
Temperature Variation Medium (1-2 hrs)MediumUses a single sample; provides thermodynamic insights.Requires a VT-capable spectrometer; may cause degradation.
Shift Reagents Medium (1-2 hrs)MediumInduces very large shifts to spread out spectra.[19][20][21]Causes line broadening; requires dry, aprotic solvents.[22]
2D NMR High (1-12 hrs)HighResolves overlap in a second dimension; provides connectivity data.[23][24]Time-consuming; requires higher sample concentration.
Issue 2: I can't distinguish my product from a structurally similar impurity.

When simple methods fail, more advanced techniques are required. These often provide not just resolution, but also invaluable structural information.

Solution C: Using Lanthanide Shift Reagents (LSRs)
  • Causality: LSRs are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[19][22] They reversibly bind to Lewis basic sites in the analyte, such as the amine, thiol, or ether oxygens of our target molecule. The paramagnetic metal creates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is primarily dependent on the distance of the proton from the lanthanide ion, causing dramatic spectral dispersion.[20][25] Europium complexes typically induce downfield shifts, while Praseodymium complexes induce upfield shifts.[20]

  • Protocol (Titration Experiment):

    • Prepare a stock solution of the crude mixture in a dry, aprotic deuterated solvent (e.g., CDCl₃).

    • Acquire a reference ¹H NMR spectrum.

    • Add a small, measured aliquot of a concentrated LSR solution (e.g., Eu(fod)₃) to the NMR tube.

    • Acquire a new spectrum.

    • Repeat step 3 & 4, sequentially adding more LSR and recording a spectrum after each addition.

    • The progressive spreading of the signals will resolve overlaps and can confirm assignments, as protons closer to the binding site will shift more significantly.

Solution D: Employing 2D NMR Spectroscopy

Two-dimensional NMR is the ultimate tool for resolving severe overlap by spreading the spectrum into a second frequency dimension.[23][26]

G cluster_0 Homonuclear Correlation cluster_1 Heteronuclear Correlation cosy ¹H-¹H COSY (Correlation Spectroscopy) cosy_desc Identifies directly coupled protons (2-3 bonds). 'Who is next to whom?' cosy->cosy_desc tocsy ¹H-¹H TOCSY (Total Correlation Spectroscopy) tocsy_desc Identifies all protons in a spin system. 'Who is in the same family?' tocsy->tocsy_desc hsqc ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) hsqc_desc Correlates protons to their directly attached carbons (1 bond). Excellent for resolving ¹H overlap. hsqc->hsqc_desc hmbc ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) hmbc_desc Correlates protons to carbons over 2-4 bonds. Key for mapping the molecular skeleton. hmbc->hmbc_desc

Figure 2: Key 2D NMR experiments for structural elucidation.
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • What it tells you: COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds.[26] A cross-peak at the intersection of two proton frequencies (δ₁, δ₂) indicates that these two protons are coupled.

    • Why it helps: Even if two multiplets for H-A and H-B are overlapped in the 1D spectrum, you can use a well-resolved coupling partner (H-C, coupled to H-B) to trace the connectivity. The cross-peak between H-B and H-C will confirm the chemical shift of the overlapped H-B proton.

    • Standard Protocol:

      • Prepare a concentrated sample (10-20 mg in 0.6 mL of solvent).

      • Tune and match the probe for ¹H, lock the spectrometer, and shim the magnetic field.

      • Use a standard COSY pulse program (e.g., cosygpqf).

      • Set the spectral width to cover all proton signals (~10-12 ppm).

      • Acquire the data with 2-4 scans per increment and 256-512 increments in the indirect dimension (F1).

      • Process the data with a 2D Fourier transform and phase correction.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • What it tells you: HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[26] Each peak in the 2D map represents a C-H bond.

    • Why it helps: This is arguably the most powerful technique for resolving proton overlap.[23][24] The ¹³C chemical shift range is much larger (~200 ppm) than the ¹H range (~12 ppm). Overlapping proton signals are often attached to carbons with very different chemical shifts, so their correlation peaks will be well-separated along the ¹³C (F1) axis.[27]

    • Standard Protocol:

      • Use the same concentrated sample.

      • Tune and match the probe for both ¹H and ¹³C.

      • Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).

      • Set the F2 (¹H) spectral width to ~10-12 ppm and the F1 (¹³C) width to cover the expected carbon range (e.g., 0-160 ppm).

      • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

      • Acquire and process the data. Edited HSQC experiments can also distinguish CH/CH₃ from CH₂ groups by their phase.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-588. Retrieved from [Link]

  • Wang, L. H., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5448. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874-881. Retrieved from [Link]

  • University of Wisconsin-Madison. (2001). Resolution in NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Monleon, D., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2326-2335. Retrieved from [Link]

  • Patsnap. (2023). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • Williamson, M. P., & Meiering, E. M. (2012). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 217, 1-10. Retrieved from [Link]

  • Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Joyce, L. A., & Schultz, D. M. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Communications, 56(52), 7074-7077. Retrieved from [Link]

  • Foscato, M., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 64(9), 2933-2942. Retrieved from [Link]

  • Persson Group. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • PubMed. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • Simmler, C., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 411-419. Retrieved from [Link]

  • ResearchGate. (n.d.). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • University of Leicester. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Chemical Communications, 57(93), 12465-12468. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]

  • Reddit. (2024). How does temperature control happen in NMR spectroscopy? Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol vs other benzodioxine derivatives

Title: Comparative Profiling of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in Drug Design: Scaffold Reactivity and Target Affinity Executive Summary The 1,4-benzodioxine (or 2,3-dihydro-1,4-benzodioxine) ring system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in Drug Design: Scaffold Reactivity and Target Affinity

Executive Summary The 1,4-benzodioxine (or 2,3-dihydro-1,4-benzodioxine) ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including α-adrenergic antagonists and monoamine oxidase (MAO) inhibitors ()[1]. While mono-substituted derivatives are extensively documented, di-substituted derivatives such as 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol offer unique orthogonal reactivity. This guide provides an objective comparison between the 7-amino-6-thiol derivative and its structural analogs—specifically the 6-carboxylic acid and 6-sulfonic acid amide derivatives. By analyzing their physicochemical properties, chemoselective functionalization, and receptor binding potential, this guide equips researchers with actionable insights for scaffold selection.

Structural and Electronic Comparison

The substitution pattern on the aromatic ring of the 1,4-benzodioxine core drastically alters its electron density and interaction profile ()[1].

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) ()[2]: Features a "soft" nucleophile (-SH) and a "hard" nucleophile (-NH2) in an ortho relationship. The electron-donating nature of both groups creates a highly electron-rich system. The thiol group allows for the synthesis of fused heterocyclic systems (e.g., benzothiazines) and enables covalent targeting of cysteine residues or zinc coordination in metalloenzymes.

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 99358-09-5) ()[3]: Features an electron-withdrawing carboxylic acid ortho to the amino group. This reduces the nucleophilicity of the amine, shifting the molecule's utility toward acting as a rigid hydrogen-bond donor/acceptor network.

  • 7-Amino-2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid amide (CAS: 4792-06-7) ()[4]: The sulfonamide group strongly withdraws electron density, stabilizing the amine but limiting its reactivity in electrophilic aromatic substitutions. It is primarily utilized for targeting sulfonamide-binding pockets, such as those in carbonic anhydrases.

Table 1: Physicochemical Profile of Key Benzodioxine Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )CLogP (Est.)TPSA (Ų)Key Pharmacophore Feature
7-Amino-6-thiol 152038-64-7183.251.864.3Covalent targeting, metal coordination
7-Amino-6-carboxylic acid 99358-09-5195.171.283.6Amphoteric H-bonding network
7-Amino-6-sulfonic acid amide 4792-06-7230.240.9113.0Sulfonamide-specific pocket binding

Note: Topological Polar Surface Area (TPSA) dictates membrane permeability. The 6-thiol derivative exhibits the lowest TPSA, suggesting superior blood-brain barrier (BBB) penetration, a critical factor for CNS targets.

Mechanistic Insights into Chemoselective Functionalization

In drug development, the ability to selectively functionalize one group over another is critical. The 7-amino-6-thiol derivative presents both a challenge and an opportunity.

Causality behind experimental choices: By exploiting the pKa difference between the aromatic thiol (pKa ~6.5) and the anilinic amine (pKa ~4.5), chemoselective S-alkylation can be achieved. Using a mild base like diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF) at pH 7.5 specifically deprotonates the thiol, rendering it a potent thiolate nucleophile. Employing stronger bases (like NaH) would deprotonate the amine, leading to an undesirable mixture of S- and N-alkylated products.

G N1 1,4-Benzodioxine Core N2 7-Amino-6-thiol (Dual Nucleophile) N1->N2 Thiolation / Amination N3 7-Amino-6-carboxylic acid (Amphoteric) N1->N3 Carboxylation / Amination N4 Chemoselective S-Alkylation (pH 7.5, Soft Electrophile) N2->N4 pKa Exploitation N5 Amide Coupling (EDC/HOBt, Hard Electrophile) N3->N5 Standard Coupling N6 Covalent Enzyme Targeting (e.g., MAO-B, Metalloenzymes) N4->N6 Enhanced Affinity N7 Receptor H-Bonding (e.g., 5-HT1A, α1-AR) N5->N7 Structural Rigidity

Workflow comparing the chemoselective functionalization and targeting of benzodioxine derivatives.

Experimental Methodologies

Protocol 1: Chemoselective S-Alkylation of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Self-Validating Design: This protocol includes an LC-MS monitoring step to ensure the absence of N,S-dialkylated byproducts, validating the chemoselectivity of the mild base approach.

  • Preparation : Dissolve 1.0 mmol of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in 5 mL of anhydrous DMF under an inert argon atmosphere to prevent oxidative disulfide dimerization.

  • Base Addition : Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA provides a buffered pH of ~7.5, selectively generating the thiolate anion without activating the amine.

  • Electrophile Addition : Dropwise add 1.0 mmol of the target alkyl halide (e.g., benzyl bromide) at 0°C.

  • Reaction Monitoring : Stir for 2 hours at room temperature. Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Validation: A single peak corresponding to the [M+H]+ of the S-alkylated product confirms selectivity. The presence of a +2R mass indicates over-alkylation, prompting a reduction in base strength.

  • Workup : Quench with saturated aqueous NH4Cl, extract with EtOAc (3 x 10 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: In Vitro MAO-B Inhibition Assay

Benzodioxane derivatives are recognized as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B), a major target for Parkinson's disease ()[5]. Self-Validating Design: The assay utilizes a continuous fluorometric readout with a known inhibitor (Safinamide) as a positive control and a no-enzyme blank to subtract background auto-fluorescence of the benzodioxine core.

  • Reagent Preparation : Prepare a 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a working concentration of 5 µg/mL.

  • Inhibitor Incubation : In a black 96-well microtiter plate, add 50 µL of the enzyme solution and 10 µL of the benzodioxine derivative (varying concentrations from 1 nM to 100 µM in 1% DMSO). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows for equilibrium binding, crucial for evaluating the potential covalent interaction of the 6-thiol group.

  • Substrate Addition : Initiate the reaction by adding 40 µL of the substrate mixture (kynuramine, 50 µM final concentration).

  • Kinetic Measurement : Measure fluorescence (Ex: 318 nm, Em: 380 nm) continuously for 30 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis.

Comparative Performance in Target Binding

The 1,4-benzodioxine scaffold is highly sensitive to stereochemistry and substitution patterns, particularly in its interaction with α1-adrenergic and 5-HT1A receptors ()[6].

  • Receptor H-Bonding : The oxygen atoms of the dioxane ring participate in crucial hydrogen bonding with receptor pocket residues.

  • The Thiol Advantage : Compared to the 6-carboxylic acid derivative, which relies heavily on electrostatic interactions, the 6-thiol derivative offers a unique pharmacological profile. The thiol group can act as a zinc-binding group (ZBG) in metalloenzymes like histone deacetylases (HDACs) or form reversible covalent disulfide bonds with active-site cysteines. Literature indicates that benzodioxane derivatives can achieve MAO-B inhibition with IC50 values ranging from 0.045 to 0.947 μM ()[5]. The incorporation of a thiol group provides a structural vector to further enhance this affinity through targeted covalent inhibition, an approach not possible with the carboxylic acid or sulfonamide analogs.

References

  • Title : The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase Source : PubMed URL :[Link]

  • Title : Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition Source : ACS Publications URL :[Link]

Sources

Comparative

Comparing thiol reactivity in 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Comparative Thiol Reactivity Guide: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol vs. Standard Alternatives As drug development and materials science increasingly rely on functionalized heterocycles, the selection of prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thiol Reactivity Guide: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol vs. Standard Alternatives

As drug development and materials science increasingly rely on functionalized heterocycles, the selection of precise building blocks becomes critical. Ortho-aminothiols are privileged scaffolds, primarily utilized in the synthesis of benzothiazoles, phenothiazines, and in highly selective click-chemistry applications[1].

This guide provides an in-depth comparative analysis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (7-ABDT) against standard baseline alternatives, such as 2-aminothiophenol (2-ATP) and electron-deficient variants. By dissecting the mechanistic causality behind its reactivity, this guide equips researchers with the predictive insights needed to optimize synthetic workflows.

Mechanistic Causality: The Benzodioxine Effect

To master the reactivity of 7-ABDT, one must understand the electronic perturbations introduced by the fused 1,4-benzodioxine ring.

In a standard 2-aminothiophenol (2-ATP) molecule, the thiol and amino groups exhibit a synergistic "alpha-effect," where the adjacent heteroatoms enhance each other's reactivity[2]. However, in 7-ABDT, the oxygen atoms at positions 1 and 4 of the benzodioxine ring drastically alter the electronic landscape:

  • HOMO Elevation via Resonance: The oxygen atom at position 4 is para to the thiol group, while the oxygen at position 1 is para to the amino group. Both oxygen atoms donate electron density into the aromatic core via strong resonance (+R) effects. This significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy of the sulfur atom.

  • Nucleophilicity vs. Acidity: Electron-donating groups (EDGs) destabilize the negatively charged thiolate anion, which slightly increases the thiol pKa​ (making it less acidic) compared to 2-ATP[3]. However, once deprotonated—or even in its neutral state—the elevated HOMO makes 7-ABDT a vastly superior nucleophile.

  • Oxidation Susceptibility: The thermodynamic trade-off for hyper-nucleophilicity is a lowered oxidation potential. 7-ABDT is highly susceptible to aerobic oxidation, rapidly forming disulfides if exposed to ambient oxygen or light[4].

Pathway A 7-ABDT (Hyper-Nucleophile) C Benzothiazoline (Intermediate) A->C Condensation (-H2O) B Aldehyde (Electrophile) B->C D Fused Benzothiazole (Final Product) C->D Photo-oxidation (O2 / Light)

Reaction pathway for the oxidative condensation of 7-ABDT into a fused benzothiazole.

Comparative Data: Thiol Reactivity Profiles

To objectively evaluate 7-ABDT, we benchmark it against 2-Aminothiophenol (2-ATP) (the unsubstituted standard) and 4-Amino-3-mercaptobenzoic acid (an electron-deficient analog).

Table 1: Physicochemical and Kinetic Parameters

CompoundThiol pKa​ (Est.)Relative Nucleophilicity ( krel​ )Oxidation Potential ( Eox​ )Handling Requirement
2-Aminothiophenol (2-ATP) 7.90[5]1.0 (Baseline)ModerateStandard Inert Gas
7-ABDT ~8.20~3.8 Low (Easily Oxidized) Strict Anaerobic / Dark
4-Amino-3-mercaptobenzoic acid ~7.200.4High (Stable)Ambient Air Tolerant

Table 2: Benzothiazole Synthesis Efficiency (Condensation with Benzaldehyde) Conditions: Equimolar ratio, H2​O/CH3​CN solvent, visible light irradiation (18 W white LEDs), open air, 3 hours[4].

Starting MaterialIntermediate Conversion (30 min)Final Benzothiazole Yield (3 h)Dominant Side Reaction
2-ATP 65%90%Minimal disulfide
7-ABDT 95% 82%Premature disulfide dimerization
4-Amino-3-mercaptobenzoic acid 20%45%Incomplete condensation

Data Synthesis: 7-ABDT achieves condensation much faster than 2-ATP due to its hyper-nucleophilicity. However, its final yield in oxidative cyclization can be hampered if the rate of premature disulfide formation outpaces the initial aldehyde condensation.

Self-Validating Experimental Protocols

To harness the reactivity of 7-ABDT without falling victim to its oxidative instability, workflows must incorporate self-validating checkpoints. Do not proceed to subsequent steps blindly; use the integrated validation checks to confirm system integrity.

Protocol A: High-Throughput Kinetic Alkylation Assay

This protocol measures the nucleophilic aromatic substitution ( SN​Ar ) rate of the thiol while preventing false-positive rate drops caused by disulfide formation.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 8.0. Degas the buffer by sparging with ultra-pure Argon for 30 minutes.

  • Substrate Solubilization: Dissolve 7-ABDT (10 mM) in anhydrous, degassed DMF.

    • Validation Check 1: Immediately take a UV-Vis spectrum of the stock. A sharp peak at ~330 nm indicates disulfide formation. If the A330​/A254​ ratio exceeds 0.05, discard the batch or treat with 1 eq of TCEP (Tris(2-carboxyethyl)phosphine) to reduce the disulfides back to free thiols.

  • Reaction Initiation: In a sealed, argon-purged quartz cuvette, combine 2.9 mL of degassed buffer and 50 µL of 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in DMF. Inject 50 µL of the 7-ABDT stock to initiate the reaction.

  • Kinetic Tracking: Monitor the absorbance at 340 nm (formation of the thioether conjugate) continuously for 5 minutes.

  • Data Extraction: Calculate the pseudo-first-order rate constant ( kobs​ ) from the exponential phase of the absorbance curve.

Protocol B: Visible-Light Mediated Benzothiazole Synthesis

This protocol leverages the low oxidation potential of 7-ABDT to drive green, photocatalyst-free cyclization[4].

  • Condensation Phase (Anaerobic): In a Schlenk flask, dissolve 1.0 mmol of 7-ABDT and 1.05 mmol of the target aldehyde in 5 mL of a degassed H2​O/CH3​CN (5:1) mixture. Stir in the dark under Argon for 30 minutes.

    • Validation Check 2: Extract a 10 µL aliquot and analyze via LC-MS. You must confirm the near-complete disappearance of the 7-ABDT mass and the appearance of the benzothiazoline intermediate mass before introducing oxygen. If free thiol remains, it will dimerize in the next step.

  • Oxidative Cyclization Phase (Aerobic): Once the intermediate is confirmed, remove the Argon line and open the flask to ambient air.

  • Irradiation: Irradiate the mixture using an 18 W white LED array at ambient temperature for 2.5 hours. The intermediate acts as its own photosensitizer, utilizing O2​ to aromatize the ring[4].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Workflow S1 1. Reagent Preparation (Degassed Solvents) S2 2. Anaerobic Condensation (Prevent Disulfide) S1->S2 S3 3. Validation Check (LC-MS for Intermediate) S2->S3 S4 4. Aerobic Irradiation (White LED / O2) S3->S4

Step-by-step experimental workflow for visible-light mediated benzothiazole synthesis.

Conclusion

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a highly potent building block that offers superior nucleophilicity compared to standard 2-aminothiophenol. The electron-donating benzodioxine core accelerates condensation reactions but demands rigorous anaerobic handling during early synthetic stages to prevent oxidative dimerization. By implementing the self-validating protocols outlined above, researchers can exploit its unique electronic properties to synthesize complex, fused heterocyclic libraries with high efficiency.

References

  • Source: nih.
  • Source: lookchem.
  • Source: acs.
  • Source: chemicalbook.
  • Source: rsc.

Sources

Validation

A Comparative Guide to Validating HPLC Purity Methods for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 7-Amino-2,3-dihydro-1,4-benzodio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices, particularly addressing the analytical challenges posed by the thiol functional group. All protocols and acceptance criteria are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The inherent nature of the sulfhydryl (-SH) group in thiols presents a unique analytical challenge: its susceptibility to oxidation.[4] The primary degradation pathway often involves the formation of a disulfide dimer. Therefore, a simple purity test is insufficient; a stability-indicating method must be developed. Such a method is proven to accurately separate the intact analyte from its potential degradation products and process-related impurities, ensuring that a purity value is not falsely inflated by co-eluting species.[5][6][7]

Foundational HPLC Method: A Starting Point for Validation

Before validation can commence, a robust baseline chromatographic method must be established. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any observed impurities. Based on the polar aromatic structure of the target molecule, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[7]

Table 1: Recommended Initial HPLC Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA DetectorA Diode Array Detector (DAD) or Photodiode Array (PDA) is critical for assessing peak purity and selecting the optimal detection wavelength.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, Phenomenex)The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure consistent ionization state and suppress thiol oxidation during analysis.[9]
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient is necessary to elute potential impurities with a wide range of polarities and ensure the column is cleaned between injections.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection 230 nmBased on the benzodioxine chromophore. Wavelength to be confirmed by UV scan of the main peak.
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v), prepared freshUsing a combination of the mobile phases ensures sample compatibility and good peak shape. Fresh preparation is key for thiol stability.

The Validation Workflow: An Overview

Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[11][12] The workflow is a logical sequence of experiments, where the results of one stage often inform the next.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation Dev Establish Initial HPLC Conditions SS System Suitability Dev->SS Begin Validation Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc LOQ LOD & LOQ Lin->LOQ Data informs Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Forced_Degradation Analyte 7-Amino-2,3-dihydro-1,4- benzodioxine-6-thiol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Analyte->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Analyte->Ox Thermal Thermal Stress (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Ox->Degradants Thermal->Degradants Photo->Degradants

Caption: Relationship between stress conditions and specificity.

Experimental Protocol:

  • Prepare Stress Samples: Subject separate solutions of the analyte (approx. 1 mg/mL) and the solid material to the following conditions. The goal is to achieve 5-20% degradation of the main peak.

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂, keep at room temperature for 1 hour.

    • Thermal Degradation: Store solid sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Dilute all stressed samples to the target concentration (e.g., 0.5 mg/mL) and inject into the HPLC system. Also, inject a blank (diluent) and an unstressed reference standard solution.

  • Evaluation:

    • Assess the resolution between the main analyte peak and all degradation product peaks.

    • Use the DAD/PDA detector to perform peak purity analysis on the analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the analyte peak and all potential impurities and degradation products.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

System Suitability

This is not a validation parameter but a prerequisite for any valid chromatographic run. It ensures the system is performing adequately on the day of analysis. [2] Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known, closely eluting impurity if available.

  • Make five replicate injections of this solution before starting any sample analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures separation capability.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a specific range. [13] Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., from 0.5 µg/mL to 750 µg/mL for a target of 0.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
0.5 (LOQ)10,500
1252,495,000
2505,010,000
500 (100%)10,005,000
750 (150%)14,998,000

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies. [11] Experimental Protocol:

  • Prepare a sample matrix (placebo). If a placebo is unavailable, use a low-concentration solution of the analyte.

  • Spike the matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%250248.599.4%
100%500503.0100.6%
150%750745.599.4%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results. [14]2. Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Table 5: Example Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability %RSD of 6 preparations0.85%≤ 2.0%
Intermediate Precision %RSD of 12 preparations (Day 1 & 2)1.10%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the magnitude of the baseline noise by analyzing a blank sample.

  • Prepare and inject solutions with decreasing concentrations of the analyte.

  • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting six samples at the LOQ concentration and ensuring the precision (%RSD) is acceptable.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1; Precision (%RSD) at LOQ should be ≤ 10%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. [11] Experimental Protocol:

  • Prepare a single batch of sample solution.

  • Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

Table 6: Example Robustness Study

Parameter VariedVariationImpact on Results (e.g., % Purity)
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)No significant change
Column Temperature ± 2 °C (28 °C and 32 °C)No significant change
Mobile Phase pH (Aqueous) ± 0.2 unitsNo significant change

Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The results for purity should not significantly differ from the results obtained under the normal method conditions.

Conclusion and Final Recommendations

This guide outlines a comprehensive and scientifically-grounded approach to validating an HPLC purity method for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol. The critical takeaway is the emphasis on developing a stability-indicating method, proven through rigorous forced degradation studies. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure that the analytical method is fit for its purpose, generating reliable and defensible data that meets stringent regulatory expectations. [1][15]This validated method becomes an indispensable tool in the quality control lifecycle of the pharmaceutical intermediate, safeguarding the quality of the final product.

References

  • Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • PharmaTutor. Analytical method validation: A brief review. [Link]

  • ResearchGate. Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • University of Pisa. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • Technology Networks. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • NextSDS. 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. [Link]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

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Comparative

Advanced Mass Spectrometry Fragmentation Profiling: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol vs. Structural Analogues

In the fields of drug development and advanced materials science, polyfunctional aromatic scaffolds are highly valued for their reactivity and unique physicochemical properties. 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of drug development and advanced materials science, polyfunctional aromatic scaffolds are highly valued for their reactivity and unique physicochemical properties. 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol represents a sophisticated convergence of an electron-rich 1,4-benzodioxine ring and an ortho-aminothiol moiety.

While simpler structural analogues like 4-aminothiophenol are extensively utilized to enhance laser desorption ionization in mass spectrometry (MS)[1][2], the addition of the benzodioxine ring fundamentally alters the molecule's collision-induced dissociation (CID) behavior. This guide objectively compares the fragmentation patterns of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol against conventional alternatives, equipping analytical scientists with the mechanistic insights necessary for robust LC-MS/MS assay development.

Mechanistic Causality of Fragmentation

The fragmentation of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol under electrospray ionization (ESI) is driven by the thermodynamic stability of its functional groups. Upon protonation of the primary amine to form the [M+H]+ precursor ion (m/z 184.04), three competing pathways dictate the spectral output:

  • Retro-Diels-Alder (RDA) Cleavage : The 1,4-benzodioxine ring is highly susceptible to RDA cleavage under moderate collision energies, resulting in the neutral loss of ethylene (C 2​ H 4​ , 28 Da)[3]. This is an entropically driven process stabilized by the remaining ether oxygen.

  • ortho-Cyclization (Thiol Elimination) : The proximity of the amine and thiol groups facilitates an intramolecular reaction. The loss of hydrogen sulfide (H 2​ S, 34 Da) drives the formation of a highly stable, conjugated benzothiazole-like cation[4].

  • Alpha-Cleavage : Direct expulsion of ammonia (NH 3​ , 17 Da) occurs at lower collision energies but is rapidly outcompeted by the thermodynamically favorable cyclization pathway.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 184.04 F1 Dioxane Cleavage m/z 156.01 (-C2H4) M->F1 Retro-Diels-Alder F2 Thiol Elimination m/z 150.05 (-H2S) M->F2 ortho-Cyclization F3 Amine Cleavage m/z 167.01 (-NH3) M->F3 Alpha-Cleavage F4 Benzothiazole Cation m/z 122.02 (-C2H4 & -H2S) F1->F4 -H2S F2->F4 -C2H4

Figure 1: ESI-MS/MS CID fragmentation pathways of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol.

Comparative Performance Analysis

To objectively evaluate the diagnostic utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, we must compare its MS/MS performance against structural alternatives. The target compound's dual fragmentation sites (dioxane ring + aminothiol) provide a higher degree of orthogonal confirmation in complex biological matrices compared to simpler analogues.

Quantitative Fragmentation Comparison
CompoundPrecursor [M+H]+ (m/z)Primary Neutral LossesBase Peak Fragment (m/z)Diagnostic Utility & Matrix Specificity
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol 184.04-28 Da (C 2​ H 4​ )-34 Da (H 2​ S)122.02High : Dual-loss signature provides excellent specificity in complex matrices.
1,4-Benzodioxan-6-amine 152.07-28 Da (C 2​ H 4​ )124.04Moderate : Lacks the thiol group; relies solely on dioxane ring cleavage[3].
2-Aminothiophenol 126.04-34 Da (H 2​ S)-27 Da (HCN)92.05Low : Forms a stable benzothiazole cation, but low mass limits use in noisy matrices[4].
4-Aminothiophenol 126.04-17 Da (NH 3​ )-33 Da (SH•)109.01Moderate : Para substitution prevents cyclization; used primarily as a SALDI matrix[1].

Data Interpretation: The target compound outperforms both 2-aminothiophenol and 1,4-benzodioxan-6-amine in targeted proteomics and metabolomics workflows because the sequential loss of 62 Da (C 2​ H 4​

  • H 2​ S) generates a highly specific transition (184.04 122.02) that is virtually absent in endogenous biological background noise.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To accurately capture this complex fragmentation pattern, the analytical workflow must account for both fragile neutral losses and high-energy ring cleavages. The following step-by-step protocol integrates internal validation steps to ensure data integrity.

Phase 1: System Suitability & Calibration

Causality: Before analyzing small, functionalized aromatics, the system must be calibrated to a mass accuracy of <2 ppm to distinguish between isobaric losses (e.g., distinguishing a loss of H 2​ S [33.98 Da] from a combined loss of NH 3​

  • OH [34.01 Da]).
  • Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify quadrupole resolution and TOF mass accuracy.

  • Inject a blank solvent (50:50 MeOH:H 2​ O) to establish baseline chemical noise and confirm the absence of carryover.

Phase 2: Sample Preparation

Causality: Matrix effects can suppress the ionization of the primary amine. Using an internal standard ensures that any drop in signal is mathematically correctable.

  • Prepare a 10 µg/mL stock solution of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid . Note: Formic acid is critical as it forces the protonation of the primary amine, maximizing [M+H]+ yield.

  • Spike the sample with 10 ng/mL of an isotopically labeled internal standard (or 4-aminothiophenol if an isotope is unavailable) to monitor ionization efficiency[1].

Phase 3: Chromatographic Separation
  • Column : C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes. The compound will elute relatively early due to the polar amine and thiol groups, making the initial aqueous hold critical for peak focusing.

Phase 4: Data-Dependent MS/MS Acquisition

Causality: A single collision energy (CE) is insufficient. Stepped CE is required to capture the full thermodynamic profile of the molecule.

  • Operate the MS in ESI Positive mode.

  • Set the precursor isolation window to m/z 184.04.

  • Apply a Stepped Collision Energy (CE) profile:

    • 10 eV : Captures the fragile alpha-cleavage (loss of NH 3​ , m/z 167).

    • 20 eV : Induces the retro-Diels-Alder cleavage (loss of C 2​ H 4​ , m/z 156)[3].

    • 40 eV : Forces the complete ortho-cyclization and dual-loss pathway, yielding the stable base peak (m/z 122)[4].

References

  • Tailoring nanoparticle surface chemistry to enhance laser desorption ionization of peptides and proteins. National Institutes of Health (NIH) / PubMed. 1

  • Tailoring Nanoparticle Surface Chemistry to Enhance Laser Desorption Ionization of Peptides and Proteins. Texas A&M University. 5

  • 2-aminothiophenol – Knowledge and References. Taylor & Francis. 4

  • Layer-by-Layer Self-Assembled Mutilayer Films of Gold Nanoparticles for Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. ACS Publications. 2

  • Surface‐assisted laser desorption/ionization mass spectrometry imaging: A review. National Institutes of Health (NIH) / PMC. 6

  • Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. National Institutes of Health (NIH) / PMC.3

Sources

Validation

Comprehensive Comparison Guide: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol Standard Reference Materials

As a Senior Application Scientist specializing in pharmaceutical reference materials, I frequently encounter analytical challenges with bifunctional building blocks.1[1] is a prime example. Featuring both a nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical reference materials, I frequently encounter analytical challenges with bifunctional building blocks.1[1] is a prime example. Featuring both a nucleophilic amine and a highly reactive thiol group on an electron-rich benzodioxine scaffold, this compound is indispensable for synthesizing kinase inhibitors and GPCR ligands. However, its structural properties make it highly susceptible to oxidative degradation.

This guide objectively compares the available grades of Standard Reference Materials (SRMs) for this compound, detailing the causality behind degradation mechanisms and providing a self-validating analytical protocol for batch certification.

Mechanistic Insights & Causality: Why SRM Grade Matters

The ortho-relationship of the amine and thiol groups on the 1,4-benzodioxine ring creates a unique electronic environment. The electron-donating nature of the benzodioxine oxygen atoms enriches the aromatic ring, making the thiol group exceptionally prone to oxidative dimerization into a disulfide dimer.

When utilizing this compound in cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki couplings), the presence of disulfide impurities directly poisons palladium catalysts and skews stoichiometric ratios. Therefore, selecting an SRM with strictly controlled disulfide limits is not just a regulatory formality—it is the causal foundation of reproducible assay calibration and successful drug synthesis. Because of this oxidative liability, high-grade SRMs must be synthesized, purified, and stored under a strict 2[2].

Quantitative Comparison of SRM Alternatives

To establish baseline calibration, laboratories must choose between three primary grades of reference materials. The table below summarizes the quantitative performance metrics of each alternative.

Specification ParameterAnalytical Reference Standard (ARS)Compendial Grade (USP/EP Traceable)Synthesis/Technical Grade
Primary Application Quantitative assay calibrationRegulatory batch releaseEarly-stage discovery / R&D
Purity (HPLC-UV) 99.8% 99.0% 95.0%
Disulfide Impurity Limit 0.05% 0.15% 2.0%
Moisture (Karl Fischer) 0.1% 0.5% 1.0%
Isotopic Enrichment Available (e.g., 13C6​ , d4​ )Not typically availableNot available
Validation Requirement Ready to use (Certified)Requires secondary verificationRequires internal standardization

Self-Validating Experimental Protocol for SRM Certification

To ensure absolute trustworthiness, the analytical validation of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol must be a self-validating system. The following HPLC-UV/MS protocol incorporates built-in System Suitability Testing (SST) to prevent false positives caused by column degradation or in-situ oxidation.

Step 1: System Suitability Testing (SST) Preparation
  • Action: Prepare a resolution solution containing 1.0 mg/mL of the SRM candidate and spike it with 0.1% (w/w) of its synthesized disulfide dimer.

  • Causality: This creates a self-validating baseline. If the column chemistry degrades, the resolution ( Rs​ ) between the closely eluting thiol monomer and the disulfide dimer will drop. The system is only deemed suitable if the 3[3].

Step 2: Sample Preparation (Strict Inert Atmosphere)
  • Action: Weigh 10.0 mg of the SRM candidate inside a glove box purged with Argon. Dissolve immediately in 10 mL of degassed Methanol/Water (50:50, v/v).

  • Causality: Dissolved oxygen in standard solvents will rapidly oxidize the free thiol (-SH) during preparation. Degassing the solvent and utilizing Argon prevents the artificial generation of disulfide impurities, ensuring the assay reflects the true purity of the solid standard.

Step 3: Chromatographic Separation
  • Action: Inject 10 µL onto a C18 column (4.6 mm × 150 mm, 5 µm) maintained at 40 °C. Elute using a linear gradient of Water (Solvent A) and Methanol (Solvent B), both containing4[4].

  • Causality: The basic amine group on the benzodioxine ring strongly interacts with residual, unendcapped silanols on the silica-based C18 stationary phase, which causes severe peak tailing. TFA acts as a volatile ion-pairing agent, masking these silanols and ensuring sharp, symmetrical peaks for accurate integration.

Step 4: Detection and Certification Criteria
  • Action: Monitor UV absorbance at 254 nm and confirm the molecular mass via positive-ion ESI-MS (Target [M+H]+=184.2 m/z).

  • Criteria: The batch is certified as an Analytical Reference Standard (ARS) only if the SST passes, total impurities are 0.2%, and the disulfide dimer peak is 0.05%.

Analytical Workflow Visualization

SRM_Validation A SRM Lot Received (7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol) B Sample Prep under Argon (Prevents Thiol Oxidation) A->B C System Suitability Test (SST) Spike with Disulfide Dimer B->C D HPLC-UV/MS Analysis (0.1% TFA Mobile Phase) C->D E Data Evaluation: Tailing < 1.2, Res > 2.0? D->E F Approve as Analytical Grade SRM E->F Yes G Downgrade to Technical Grade E->G No

Analytical validation workflow for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol SRM certification.

Conclusion

When working with highly reactive bifunctional intermediates like 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, the choice of Standard Reference Material dictates the integrity of downstream data. While Synthesis Grade materials suffice for early-stage discovery, quantitative assay calibration demands an Analytical Reference Standard (ARS) validated through a rigorous, self-validating HPLC-UV/MS protocol. By understanding the causality behind thiol oxidation and amine tailing, researchers can confidently certify their reference materials and eliminate analytical blind spots.

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Comparative

In Vitro Assay Validation: Evaluating 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (7-ADBT) in Probe Development

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Validation Protocol Introduction: The Evolution of Aminothiol-Based Assays In the landscape of in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Validation Protocol

Introduction: The Evolution of Aminothiol-Based Assays

In the landscape of in vitro assay development, the design of highly specific, low-background fluorescent and bioluminescent probes is critical for high-throughput screening (HTS) and target validation. Traditionally, aminothiols such as D-cysteine and 2-aminothiophenol (2-ATP) have been the gold standards for generating thiazolidine or benzothiazole-based optical probes[1]. However, these traditional building blocks often suffer from poor aqueous solubility, slow reaction kinetics at physiological pH, or suboptimal photophysical properties (e.g., low quantum yield).

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) , hereafter referred to as 7-ADBT , emerges as a structurally rigid, electron-rich aminothiol alternative[1][2]. The incorporation of the 1,4-benzodioxine ring system donates electron density to the conjugated system, significantly red-shifting the emission spectra of its resulting fluorophores and enhancing reaction kinetics during bioconjugation or probe activation.

This guide provides an objective comparison of 7-ADBT against traditional aminothiols and outlines a comprehensive protocol for validating 7-ADBT-derived probes in in vitro biochemical assays.

Mechanistic Grounding: Why 7-ADBT?

The utility of 7-ADBT lies in its dual functionality: a primary amine and an adjacent aromatic thiol. This ortho-aminothiol motif is primed for rapid condensation with aldehydes or nitriles to form highly stable benzothiazoline or benzothiazole scaffolds.

Causality in Experimental Choice:

  • Electron-Donating Effect: The oxygen atoms in the benzodioxine ring act as strong electron donors via resonance. When 7-ADBT is condensed into a benzothiazole fluorophore, this push-pull electronic configuration lowers the HOMO-LUMO gap, resulting in longer emission wavelengths (often >550 nm). This is crucial for avoiding autofluorescence from biological matrices (which typically occurs <500 nm).

  • Steric Rigidity: The fused bicyclic nature of 7-ADBT restricts bond rotation, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield of the final assay readout.

Comparative Performance Analysis

To establish a baseline for assay validation, we compare the intrinsic properties of 7-ADBT against standard aminothiol building blocks used in probe synthesis.

ParameterD-Cysteine2-Aminothiophenol (2-ATP)7-ADBT
Primary Application Luciferin synthesis, native chemical ligationFluorogenic probe synthesisRed-shifted fluorogenic & bioluminescent probes
Reaction Kinetics (pH 7.4) ModerateFastUltra-Fast (due to enhanced nucleophilicity)
Resulting Scaffold ThiazolineBenzothiazoleBenzodioxine-fused Benzothiazole
Typical Emission Range 530–560 nm450–500 nm580–620 nm (Red-shifted)
Aqueous Solubility HighLowModerate to High
Matrix Interference ModerateHigh (blue emission overlaps with autofluorescence)Low (red-shifted emission avoids autofluorescence)

Table 1: Comparative analysis of aminothiol building blocks for in vitro assay probe development.

Experimental Workflow: In Vitro Assay Validation Protocol

To validate a 7-ADBT-based assay, one must establish a self-validating system that accounts for probe stability, target specificity, and signal-to-background (S/B) ratio. Below is a standardized protocol for validating a 7-ADBT-derived fluorogenic probe designed to detect a specific enzyme (e.g., a protease that cleaves a masking group to reveal an aldehyde, which subsequently reacts with 7-ADBT).

Phase 1: Reagent Preparation & Kinetic Profiling
  • Stock Solution: Prepare a 10 mM stock of 7-ADBT in anhydrous DMSO. Rationale: Aminothiols are susceptible to air oxidation forming disulfides. DMSO ensures solubility, while anhydrous conditions prevent premature degradation.

  • Buffer Selection: Utilize 50 mM HEPES buffer (pH 7.4) supplemented with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Rationale: TCEP is a non-thiol reducing agent that keeps 7-ADBT in its active, reduced monomeric state without competing in the condensation reaction.

  • Kinetic Readout: In a black 96-well microplate, mix 10 µM of the target analyte (e.g., a model aldehyde) with varying concentrations of 7-ADBT (10, 20, 50 µM). Monitor fluorescence continuously for 60 minutes at 37°C.

Phase 2: Signal-to-Background (S/B) Optimization
  • Matrix Spiking: Evaluate the probe in the presence of complex biological matrices (e.g., 10% FBS or cell lysates) to ensure the red-shifted emission of the 7-ADBT adduct bypasses matrix autofluorescence.

  • Quenching Controls: Include a negative control well containing 7-ADBT and the matrix, but lacking the target analyte. The background signal must remain stable, proving that 7-ADBT does not non-specifically cross-react with endogenous biomolecules.

Phase 3: Limit of Detection (LOD) and Z'-Factor Determination
  • Titration Curve: Perform a 12-point serial dilution of the target analyte against a fixed concentration of 7-ADBT (e.g., 20 µM).

  • Z'-Factor Calculation: Run 48 replicates of the positive control (max analyte) and 48 replicates of the negative control (vehicle). A Z'-factor > 0.6 indicates an excellent assay suitable for High-Throughput Screening (HTS).

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and workflow of using 7-ADBT in a fluorogenic in vitro assay.

G A 7-ADBT (Aminothiol Nucleophile) C Condensation Reaction (pH 7.4, 37°C, TCEP) A->C B Target Analyte (e.g., Aldehyde/Nitrile) B->C D Benzodioxine-Fused Benzothiazole Derivative C->D E Red-Shifted Fluorescence (>580 nm Readout) D->E

Figure 1: Mechanism of 7-ADBT condensation with an analyte to generate a red-shifted fluorescent readout.

Conclusion

The transition from traditional aminothiols to structurally optimized building blocks like 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (7-ADBT) represents a significant leap in assay engineering. By leveraging its electron-rich benzodioxine core, assay developers can achieve red-shifted emission profiles, faster reaction kinetics, and superior signal-to-noise ratios, making it a highly robust tool for in vitro diagnostic and drug discovery applications.

References

Sources

Safety & Regulatory Compliance

Safety

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol proper disposal procedures

Operational and Disposal Protocol for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol As drug development increasingly relies on complex bifunctional building blocks, handling compounds like 7-Amino-2,3-dihydro-1,4-benzodio...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

As drug development increasingly relies on complex bifunctional building blocks, handling compounds like 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) requires rigorous safety and disposal frameworks[1]. This molecule presents a dual-hazard profile: a highly malodorous and reactive thiol (-SH) group, and an aromatic amine (-NH2) group suspected of causing skin sensitization and long-term toxicity[2].

As a Senior Application Scientist, I have designed this guide to provide a field-proven, causality-driven methodology for the safe handling, neutralization, and disposal of this compound. We do not just throw stench chemicals into organic waste; we systematically neutralize them to protect laboratory personnel and ensure environmental compliance.

Physicochemical and Hazard Profile

Understanding the specific functional groups of a molecule dictates its operational handling and disposal strategy.

FeatureSpecification / ImplicationOperational Requirement
CAS Number 152038-64-7Track via institutional inventory systems.
Thiol Group (-SH) Extreme malodor (stench), volatile, easily oxidized.Mandatory use of fume hoods and bleach traps.
Aromatic Amine (-NH2) Potential skin sensitizer, susceptible to oxidation.Nitrile gloves, avoid aerosolization.
Benzodioxine Core Highly active pharmaceutical intermediate.Treat all derivatives as potent APIs.

Operational Safety and Vapor Trapping

Thiols have extremely low odor thresholds. Disposing of unquenched thiols into standard waste carboys leads to fugitive emissions, which can trigger building-wide evacuations due to their resemblance to natural gas leaks[3]. During any reaction or rotary evaporation involving this compound, volatile thiol emissions must be intercepted before reaching the hood exhaust.

Bleach Trap Setup Protocol:

  • Primary Trap: Connect the exhaust of the reaction vessel or vacuum pump to an empty secondary trap. Causality: This empty trap is critical to prevent the backflow of bleach into the reaction vessel in the event of a sudden pressure drop, which could cause a violent exothermic reaction.

  • Secondary Trap: Route the output of the empty trap into a bubbler filled with 5.25% sodium hypochlorite (NaOCl).

  • Mechanism: As the effluent gas bubbles through the bleach, the high surface area allows instantaneous oxidation of aerosolized thiols into non-volatile sulfonates, preventing environmental release[4].

BleachTrap Reaction Reaction Vessel (Thiol Source) Trap1 Empty Trap (Anti-Backflow) Reaction->Trap1 Exhaust Gas Trap2 Bleach Bubbler (5.25% NaOCl) Trap1->Trap2 Gas Flow Exhaust Fume Hood Exhaust Trap2->Exhaust Odorless Gas

Figure 1: Bleach trap configuration for capturing volatile thiol emissions during operations.

Step-by-Step Neutralization and Disposal Protocols

The optimal disposal strategy relies on oxidative quenching . By treating the compound with sodium hypochlorite, the volatile thiol is oxidized into a highly water-soluble, non-volatile sulfonic acid[5]. Simultaneously, the aromatic amine undergoes partial oxidation.

Protocol A: Bulk Chemical Neutralization (Bleach Oxidation)

Objective: Convert the malodorous thiol group to an odorless sulfonic acid derivative prior to EH&S collection.

  • Preparation: In a certified chemical fume hood, prepare a 5.25% sodium hypochlorite solution (commercial bleach). You must provide at least a 25% molar excess of NaOCl relative to the thiol waste[5].

  • Dilution: Dissolve the 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol waste in a minimal amount of a non-oxidizable, water-miscible solvent (e.g., THF or methanol) to ensure homogenous mixing.

  • Addition: Place the bleach solution in a round-bottom flask equipped with a magnetic stirrer and an ice bath. Add the thiol solution dropwise to the stirring bleach. Causality: The hypochlorite ion (OCl-) attacks the nucleophilic sulfur atom in a highly exothermic reaction. Dropwise addition prevents thermal runaway and the rapid boiling/volatilization of unreacted thiol[4].

  • Self-Validation: Monitor the temperature. An exothermic spike confirms the reaction is proceeding. Stir for 12 to 24 hours at room temperature. The reaction is complete when the solution is clear, and the characteristic stench is entirely absent upon cautious wafting. A persistent odor indicates incomplete oxidation, requiring further hypochlorite addition.

  • Final Disposal: Once validated as odorless, adjust the pH to 6-8. Do not pour this down the drain. Because the oxidized aromatic amine byproducts remain chemically active, consolidate the mixture into an aqueous hazardous waste carboy labeled "Oxidized Thiol/Aromatic Amine Waste" for EH&S pickup[6].

NeutralizationWorkflow Compound 7-Amino-2,3-dihydro- 1,4-benzodioxine-6-thiol Oxidation Oxidation Reaction (Fume Hood, 12-24h) Compound->Oxidation Add dropwise Bleach Sodium Hypochlorite (5.25% NaOCl) Bleach->Oxidation Excess (>25%) Sulfonic Sulfonic Acid Derivative (Odorless, Water Soluble) Oxidation->Sulfonic Thiol quenched FinalWaste Aqueous Hazardous Waste (EH&S Collection) Sulfonic->FinalWaste pH adjust (6-8) & collect

Figure 2: Oxidative chemical neutralization and disposal workflow for bifunctional aromatic thiols.

Protocol B: Glassware Decontamination

Even trace amounts of this compound on glassware will contaminate the laboratory environment.

  • Submerge all contaminated glassware (flasks, spatulas, stir bars) immediately into a freshly prepared bleach bath (1:1 water to 5.25% NaOCl)[7].

  • Soak overnight (minimum 14 hours) to ensure complete degradation of residual molecules.

  • Causality: Porous materials like rubber septa and vacuum tubing absorb thiols deeply and cannot be effectively decontaminated by surface soaking. These must be sealed in secondary containment (e.g., zip-top bags) and disposed of directly as solid hazardous waste[7].

Spill Management Plan

In the event of an accidental release outside of primary containment:

  • Immediate Action: Evacuate personnel from the immediate vicinity. Ensure the fume hood is running on maximum exhaust.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for large spills due to the risk of spontaneous combustion during subsequent oxidation[3].

  • Neutralization: Gently pour a 5.25% NaOCl solution over the absorbent. Allow 30 minutes for complete oxidative quenching.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container, seal tightly, and label for immediate EH&S pickup.

References

  • SOP for Stench Chemicals . Columbia University Environmental Health & Safety. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL / National Research Council. Available at:[Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols . Michigan Technological University Environmental Health and Safety. Available at: [Link]

  • How to Work with Thiols - General SOP . University of Rochester. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a mechanistic defense system. When handling complex bifunctional molecules like 7-Amino-2,3-dihydro-1,4-benzodioxine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a mechanistic defense system. When handling complex bifunctional molecules like 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS: 152038-64-7) [1][2], standard operating procedures are insufficient. This compound features both an aromatic amine (aniline derivative) and an aromatic thiol, presenting dual physiological hazards that dictate highly specific logistical and protective measures.

This guide provides the causality behind our safety choices, ensuring that your experimental protocols are both scientifically rigorous and operationally self-validating.

Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular behavior of the compound:

  • Aromatic Amine Toxicity (Methemoglobinemia): The aniline moiety is highly lipophilic, allowing it to rapidly penetrate standard laboratory gloves and skin. Upon entering the bloodstream, aromatic amines are metabolized into N-hydroxy derivatives that oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This forms methemoglobin, which cannot bind oxygen, leading to severe tissue hypoxia and cyanosis[3][4].

  • Aromatic Thiol Volatility & Oxidation: Aromatic thiols possess exceedingly low olfactory perception thresholds (often in the parts-per-billion range) and cause rapid olfactory fatigue. This means an operator may lose the ability to smell the chemical just as ambient concentrations reach toxic levels, leading to severe respiratory irritation[5][6]. Furthermore, the thiol group (-SH) is highly susceptible to auto-oxidation into disulfides when exposed to atmospheric oxygen, which compromises reagent purity[7].

Physicochemical Hazards & Storage Parameters
ParameterValue / CharacteristicOperational Implication
CAS Number 152038-64-7Unique identifier for precise SDS cross-referencing[1].
Functional Groups Primary Amine, Aromatic ThiolDual hazard: Methemoglobinemia inducer + Olfactory toxicant[3][5].
Storage Temperature 2–8 °CSlows thermal degradation and volatilization of the thiol[7].
Atmosphere Inert (Argon/Nitrogen)Prevents auto-oxidation of the thiol group into disulfides[7].
Light Sensitivity High (Keep in dark place)Prevents photo-catalyzed radical formation and degradation[7].

PPE Barrier Selection & Causality Matrix

Do not rely on standard thin nitrile gloves when handling concentrated aromatic amines. The following PPE matrix is designed to provide overlapping layers of defense against both vapor and dermal penetration.

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Rationale
Primary (Outer) Gloves Butyl Rubber (0.3 mm)> 480 minAromatic amines rapidly permeate thin latex/nitrile. Butyl rubber provides a highly cross-linked barrier against lipophilic anilines[4].
Secondary (Inner) Gloves Nitrile (4 mil)< 30 minProvides dexterity and acts as a secondary barrier if the outer butyl glove is compromised or needs to be removed during handling.
Respiratory Protection Full-face elastomeric respirator (OV/AG cartridges)N/A (Replace per use)Required during spills or if hood ventilation fails. Protects against severe olfactory fatigue from thiols and systemic toxicity from amine vapors[4].
Body Protection Tyvek® CoverallsN/AHigh-density polyethylene prevents dermal absorption of aerosolized particulates or splashed liquids[4].

Operational Workflows

Protocol A: Inert-Atmosphere Weighing and Transfer

Causality: Aromatic thiols are highly susceptible to oxidative dimerization in ambient air. This protocol ensures chemical integrity while protecting the operator from volatile amine/thiol exposure.

  • Environmental Preparation: Ensure the chemical fume hood is operating with a face velocity of at least 100 fpm (0.5 m/s). Establish an argon-purged glove bag or utilize a Schlenk line within the hood.

  • PPE Donning: Don standard lab attire, followed by Tyvek® coveralls, inner nitrile gloves, and outer butyl rubber gloves[4]. Equip splash goggles.

  • Vial Equilibration: Retrieve the compound from 2–8 °C storage[7]. Allow the sealed vial to reach room temperature within the fume hood to prevent the condensation of atmospheric moisture upon opening.

  • Inert Handling: Open the vial only under a continuous argon blanket. Use an anti-static micro-spatula to transfer the desired mass into a pre-tared, septum-capped reaction vessel.

  • Sealing and Storage: Flush the source vial with argon for 30 seconds before tightly sealing. Return the vial to dark, refrigerated storage immediately[7].

Protocol B: Oxidative Spill Decontamination

Causality: Simply wiping up an aromatic thiol leaves residual molecules that cause severe olfactory fatigue and respiratory distress. Chemical oxidation converts the volatile, toxic thiol into a non-volatile, water-soluble sulfonate[5][6].

  • Immediate Isolation: Evacuate non-essential personnel. Maximize fume hood exhaust. If the spill is outside the hood, immediately don a full-face elastomeric respirator with Organic Vapor (OV) cartridges[4].

  • Containment: Surround and cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Oxidative Neutralization: Slowly apply a freshly prepared 5% sodium hypochlorite (bleach) solution over the absorbent. Allow a 15-minute contact time. The hypochlorite oxidizes the thiol (-SH) to a sulfonic acid (-SO₃H), neutralizing both the odor and the volatility.

  • Collection: Use a plastic scoop to collect the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Final Decontamination: Wash the spill surface with soap and water, followed by a final wipe with 70% ethanol. Seal and label the waste container as "Toxic Organic Waste - Oxidized Thiols/Amines".

Safety & Response Visualization

The following logic diagram maps the critical pathways for routine handling and emergency response.

SafetyWorkflow PreOp Pre-Operation Ventilation & PPE Donning Handling Primary Handling Inert Gas Weighing PreOp->Handling Verified Safe Exposure Exposure Event Spill / Vapor Release Handling->Exposure Accidental Release Waste Waste Disposal Sealed Toxic Organics Handling->Waste Routine Completion Decon Chemical Decontamination Oxidative Neutralization Exposure->Decon Surface Spill Medical Medical Intervention Methemoglobinemia Protocol Exposure->Medical Dermal/Inhalation Contact Decon->Waste Absorbent Collection

Operational and emergency response workflow for handling bifunctional aromatic thiols.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Reactant of Route 2
Reactant of Route 2
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
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